Product packaging for Spiroxamine(Cat. No.:CAS No. 118134-30-8)

Spiroxamine

Cat. No.: B1682169
CAS No.: 118134-30-8
M. Wt: 297.5 g/mol
InChI Key: PUYXTUJWRLOUCW-UHFFFAOYSA-N
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Description

Spiroxamine is the spiroketal resulting from the formal condensation of 4-tert-butylcyclohexanone with 3-[ethyl(propyl)amino]propane-1,2-diol. An inhibitor of ergosterol synthesis, it is a broad spectrum agricultural fungicide used particularly against powdery mildew in the production of cereals, bananas and grapes. It has a role as a sterol biosynthesis inhibitor, a xenobiotic, an environmental contaminant and an antifungal agrochemical. It is a dioxolane, a tertiary amino compound and a spiroketal.
This compound is a spiroketalamines fungicide. It is used for the control of fungal diseases in cereals and vines. Its mechanism of action is based on the disruption of the biosynthesis of sterols in fungi.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NO2 B1682169 Spiroxamine CAS No. 118134-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYXTUJWRLOUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1034212
Record name Spiroxamine
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Molecular Weight

297.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118134-30-8
Record name Spiroxamine
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Record name Spiroxamine [ISO]
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Record name Spiroxamine
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Record name 1,4-Dioxaspiro[4.5]decane-2-methanamine, 8-(1,1-dimethylethyl)-N-ethyl-N-propyl
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Record name SPIROXAMINE
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Foundational & Exploratory

Spiroxamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PURPOSES ONLY

Abstract

Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class. It is effective against a broad spectrum of fungal pathogens, particularly powdery mildew in cereals and grapes, through the inhibition of sterol biosynthesis. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, relevant quantitative data, and detailed experimental protocols for its analysis. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity

IdentifierValueReference
CAS Number 118134-30-8[1]
Molecular Formula C₁₈H₃₅NO₂[1][2]
IUPAC Name 8-tert-butyl-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-methanamine[3]
Synonyms KWG 4168, Impulse[2][3]
Molecular Weight 297.5 g/mol [2]

Mechanism of Action

This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane. Specifically, it targets two key enzymes in the sterol biosynthesis pathway:

  • Δ¹⁴-reductase

  • Δ⁸→Δ⁷-isomerase

Inhibition of these enzymes disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane. This ultimately results in the cessation of fungal growth and cell death.[1][4]

Below is a diagram illustrating the targeted signaling pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol FF_MAS 14-demethyl lanosterol Lanosterol->FF_MAS C14-demethylase Ergosta_tetraenol Ergosta-5,8,14,24(28)-tetraen-3β-ol FF_MAS->Ergosta_tetraenol Δ14-reductase Ergosta_trienol Ergosta-5,8,24(28)-trien-3β-ol Ergosta_tetraenol->Ergosta_trienol Δ8→Δ7-isomerase Episterol Episterol Ergosta_trienol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation This compound This compound This compound->FF_MAS Inhibits This compound->Ergosta_tetraenol Inhibits

Inhibition of Ergosterol Biosynthesis by this compound.

Quantitative Data

Physicochemical Properties
PropertyValueReference
Physical State Faintly yellowish liquid[3]
Melting Point < -170 °C[3]
Boiling Point Decomposes at ~120 °C[3]
Vapor Pressure Isomer A: 9.7 mPa (20 °C)Isomer B: 17 mPa (25 °C)[3]
Solubility in Water pH 3: >200,000 mg/LpH 7 (Isomer A): 470 mg/LpH 7 (Isomer B): 340 mg/LpH 9 (Isomer A): 14 mg/LpH 9 (Isomer B): 10 mg/L[3]
Log P (Octanol-Water Partition Coefficient) Isomer A: 2.79Isomer B: 2.92[3]
pKa 6.9[3]
Toxicological Data
TestSpeciesRouteValueReference
Acute Oral LD₅₀ RatOral>500 mg/kg[5]
Acute Dermal LD₅₀ RatDermal>2000 mg/kg bw[4]
Acute Inhalation LC₅₀ RatInhalation--
Eye Irritation RabbitOcularSlight to severe irritant[4][6]
Skin Irritation RabbitDermalModerate to severe irritant[4][6]
Skin Sensitization Guinea PigDermalSensitizer[4][6]
Ecotoxicological Data
OrganismTestValueReference
Fish (Rainbow Trout) 96h LC₅₀Slightly to moderately toxic[4]
Aquatic Invertebrates (Daphnia) 48h EC₅₀Moderately toxic[4]
Algae (Green Algae) 72h EC₅₀Very highly toxic[4]
Birds Acute LD₅₀Slightly toxic[4]
Bees Contact LD₅₀Slight to moderate toxicity[4]
Antifungal Efficacy
Fungal SpeciesEC₅₀ (mg/L)Reference
Neofusicoccum parvum0.97 - 10.28[1]
Botryosphaeria dothidea0.97 - 10.28[1]
Diplodia seriata0.97 - 10.28[1]
Lasiodiplodia theobromae0.97 - 10.28[1]

Experimental Protocols

Residue Analysis in Grapes

This protocol provides a general workflow for the determination of this compound residues in grapes using Gas Chromatography/Ion Trap-Mass Spectrometry (GC/IT-MS).[7]

4.1.1. Extraction

Two primary extraction methods can be employed:

  • Method 1 (for grapes, must, and wine): Homogenize the sample and extract with an alkaline cyclohexane-dichloromethane (9:1, v/v) solution.

  • Method 2 (for grapes): Extract the homogenized sample with acetone, followed by partitioning with dichloromethane and petroleum ether.

4.1.2. Cleanup

  • Centrifuge the extract to separate the solid and liquid phases.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent such as cyclohexane or 2,2,4-trimethylpentane-toluene (9:1, v/v).

4.1.3. Instrumental Analysis

  • Analyze the prepared sample using a GC/IT-MS system.

  • Separate the diastereomers of this compound (A and B) on a suitable capillary column.

  • Quantify the residues using selective ion monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

The following diagram outlines the general experimental workflow.

G start Sample Collection (Grapes) homogenization Homogenization start->homogenization extraction Extraction (e.g., Cyclohexane-Dichloromethane) homogenization->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution analysis GC/IT-MS Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification

Workflow for this compound Residue Analysis in Grapes.
Antifungal Susceptibility Testing

This protocol outlines a general method for determining the in vitro antifungal activity of this compound.

4.2.1. Media Preparation

Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend with serial dilutions of this compound to achieve a range of final concentrations. A solvent control (without this compound) should also be prepared.

4.2.2. Inoculation

Place a mycelial plug of the test fungus onto the center of each agar plate.

4.2.3. Incubation

Incubate the plates at the optimal growth temperature for the test fungus until the mycelial growth in the control plate reaches a predetermined diameter.

4.2.4. Data Collection and Analysis

  • Measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

  • Determine the EC₅₀ value (the concentration of this compound that causes 50% inhibition of fungal growth) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. This guide provides essential technical information for researchers working with this compound, including its chemical properties, toxicological profile, and analytical methodologies. The provided data and protocols can serve as a valuable resource for further research and development in the fields of agriculture and drug discovery.

References

Spiroxamine's Mode of Action: A Technical Guide to a Sterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class, distinguished by its unique spiroketal ring structure.[1][2] It is classified by the Fungicide Resistance Action Committee (FRAC) under Code 5, a group of amines that act as Sterol Biosynthesis Inhibitors (SBIs).[3][4][5][6] With protective, curative, and eradicative properties, this compound is primarily utilized for the control of powdery mildew in crops such as grapes and cereals.[1][2][7] This technical guide provides an in-depth exploration of the biochemical and molecular mechanisms underlying this compound's fungicidal activity.

Core Mechanism of Action: Disruption of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, an essential metabolic pathway for most fungi.[1][2] Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells. It is vital for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell.

This compound targets two specific enzymes in the late stages of the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position in the sterol B-ring.[6][8]

Inhibition of these enzymes by this compound has two major consequences: a depletion of mature ergosterol in the cell membrane and an accumulation of toxic aberrant sterol intermediates, particularly those with a Δ8 double bond.[8][9] This altered sterol composition severely compromises the structural integrity and functionality of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[8]

Caption: Ergosterol biosynthesis pathway and points of inhibition by this compound.

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC50). These values can vary depending on the fungal species, isolate sensitivity, and experimental conditions. Below is a summary of baseline sensitivity data for Uncinula necator, the causal agent of grape powdery mildew.

Fungal SpeciesIsolate PopulationMean EC50 (µg/L)95% Confidence Interval (µg/L)Reference
Uncinula necatorCalifornia (36 isolates)365251 - 531[10]

Experimental Protocols

In Vitro Fungicide Efficacy Assay (EC50 Determination)

This protocol outlines a general method for determining the EC50 value of this compound against a target fungus using a microtiter plate-based assay.

Methodology:

  • Fungal Culture: The target fungus is grown on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) to produce spores or mycelial fragments for inoculation.

  • Inoculum Preparation: A spore suspension or mycelial suspension is prepared in a liquid medium (e.g., Potato Dextrose Broth - PDB) and its concentration is adjusted to a standardized value.

  • This compound Dilution Series: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and a serial dilution is made in the liquid growth medium to achieve a range of final concentrations.

  • Assay Setup: In a 96-well microtiter plate, each well is filled with the liquid medium containing a specific concentration of this compound. Control wells contain the medium with the solvent but without the fungicide.

  • Inoculation: Each well is inoculated with a standardized volume of the fungal inoculum.

  • Incubation: The plate is incubated under optimal conditions (temperature, light, humidity) for a period sufficient for fungal growth to be observed in the control wells.

  • Growth Assessment: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated for each this compound concentration relative to the control. The EC50 value is then determined by plotting the percent inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.

Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungus 1. Culture Fungus prep_spores 2. Prepare Inoculum prep_fungus->prep_spores inoculate 5. Inoculate Wells prep_spores->inoculate prep_fungicide 3. Create this compound Dilution Series setup_plate 4. Dispense into 96-well Plate prep_fungicide->setup_plate setup_plate->inoculate incubate 6. Incubate inoculate->incubate read_plate 7. Measure Optical Density incubate->read_plate calculate 8. Calculate % Inhibition read_plate->calculate determine_ec50 9. Determine EC50 Value calculate->determine_ec50

Caption: Workflow for determining the in vitro efficacy (EC50) of this compound.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the methodology to analyze changes in the sterol composition of a fungus after treatment with this compound.

Methodology:

  • Fungal Treatment: The fungus is grown in a liquid culture medium with and without (as a control) a sub-lethal concentration of this compound. The mycelia are then harvested, washed, and lyophilized.

  • Saponification and Lipid Extraction:

    • The dried mycelia are saponified by refluxing with alcoholic potassium hydroxide (KOH). This process hydrolyzes sterol esters and releases free sterols.

    • The non-saponifiable lipids, which include the sterols, are then extracted from the aqueous-alcoholic solution using an organic solvent such as n-hexane or petroleum ether.

  • Derivatization: The hydroxyl group of the sterols is chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[11][12]

  • GC-MS Analysis:

    • The derivatized sterol extract is injected into a gas chromatograph. The different sterols are separated based on their boiling points and interaction with the GC column.

    • As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and fragments them into a characteristic pattern.

  • Data Interpretation: The mass spectrum of each peak is compared to a library of known sterol spectra (e.g., ergosterol, lanosterol, and other intermediates) to identify the compounds. The accumulation of specific intermediates (like fecosterol) and a decrease in the ergosterol peak in the this compound-treated sample confirm the inhibition of the ergosterol biosynthesis pathway.

Sterol_Analysis_Workflow start Fungal Culture (Control & this compound-Treated) harvest Harvest & Lyophilize Mycelia start->harvest saponify Saponification (Alcoholic KOH) harvest->saponify extract Non-saponifiable Lipid Extraction (n-Hexane) saponify->extract derivatize Derivatization (e.g., Silylation with BSTFA) extract->derivatize gcms GC-MS Analysis derivatize->gcms interpret Data Interpretation: Identify & Quantify Sterols gcms->interpret

Caption: Experimental workflow for GC-MS analysis of fungal sterols.

Cell-Free Enzyme Inhibition Assay (Conceptual)

Direct confirmation of this compound's inhibitory activity on Δ14-reductase and Δ8→Δ7-isomerase can be achieved through cell-free enzyme assays. This involves isolating the enzymes and measuring their activity in the presence and absence of the inhibitor.

Methodology:

  • Enzyme Preparation: A microsomal fraction containing the membrane-bound target enzymes is prepared from a fungal culture (e.g., Saccharomyces cerevisiae). This is typically done by cell lysis followed by differential centrifugation to isolate the microsomes.

  • Substrate Preparation: A specific radiolabeled or fluorescently tagged substrate for the enzyme of interest is required. For Δ14-reductase, a substrate like [14C]ignosterol could be used. For Δ8→Δ7-isomerase, a Δ8-sterol substrate would be necessary.

  • Assay Reaction: The microsomal enzyme preparation is incubated with the substrate in a suitable buffer system. For inhibition studies, varying concentrations of this compound are pre-incubated with the enzyme before adding the substrate.

  • Product Separation: After the reaction is stopped, the product must be separated from the unreacted substrate. This is often achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Quantification: The amount of product formed is quantified. If a radiolabeled substrate is used, a scintillation counter or radio-detector coupled to the HPLC can measure the radioactivity of the product peak.

  • Data Analysis: The enzyme activity is calculated based on the amount of product formed over time. The inhibition by this compound is determined by comparing the activity in its presence to the control. This data can be used to calculate inhibition constants like the IC50 or Ki value.

Enzyme_Assay_Workflow prep_enzyme 1. Prepare Microsomal Fraction (Enzyme Source) run_reaction 3. Incubate Enzyme, Substrate & this compound prep_enzyme->run_reaction prep_substrate 2. Prepare Labeled Substrate prep_substrate->run_reaction stop_reaction 4. Stop Reaction run_reaction->stop_reaction separate 5. Separate Substrate & Product (e.g., HPLC) stop_reaction->separate quantify 6. Quantify Product separate->quantify analyze 7. Calculate Inhibition (IC50 / Ki) quantify->analyze

Caption: General workflow for a cell-free enzyme inhibition assay.

Conclusion

This compound's mode of action as a dual inhibitor of sterol Δ14-reductase and Δ8→Δ7-isomerase provides a potent and specific mechanism for controlling fungal pathogens. By disrupting the crucial ergosterol biosynthesis pathway, it compromises the integrity and function of the fungal cell membrane, leading to effective disease control. Its classification in FRAC Group 5, distinct from the more widely used DMI fungicides (FRAC Group 3), makes it a valuable tool in resistance management strategies, as there is no cross-resistance between these groups.[13] A thorough understanding of its biochemical targets and the consequences of their inhibition is essential for its effective deployment and for the development of future antifungal agents.

References

Spiroxamine: A Technical Deep Dive into its Function as a Sterol Biosynthesis Inhibitor in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroxamine is a broad-spectrum, systemic fungicide belonging to the spiroketalamine chemical class.[1][2] It is widely utilized in agriculture to control a variety of fungal pathogens, most notably powdery mildew on crops such as cereals and grapes.[1] Its efficacy stems from its role as a sterol biosynthesis inhibitor (SBI), a class of fungicides that disrupt the production of ergosterol, an essential component of fungal cell membranes.[2][3] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its biochemical interactions and the methodologies used for its evaluation.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for this compound is the disruption of the ergosterol biosynthesis pathway in fungi.[1][3] Ergosterol is the predominant sterol in most fungi and is crucial for maintaining the fluidity, integrity, and function of the cell membrane, analogous to the role of cholesterol in mammalian cells.[4] By inhibiting ergosterol synthesis, this compound leads to a depletion of this vital molecule and an accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[4][5]

This compound, like other amine fungicides, targets two specific enzymes in the later stages of the ergosterol pathway:[5][6]

  • Δ¹⁴-reductase: This enzyme is responsible for the reduction of the double bond at the C-14 position.

  • Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

Inhibition of these enzymes leads to a fungistatic effect, primarily caused by the lack of ergosterol, and can also induce fungicidal effects due to the accumulation of abnormal sterols that disrupt membrane structure.[6]

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol C14_Demethylase C14-Demethylase (Inhibited by Azoles) Lanosterol->C14_Demethylase FF_MAS 4,4-dimethyl-fecosterol Delta14_Reductase Δ¹⁴-reductase FF_MAS->Delta14_Reductase Fecosterol Fecosterol (contains Δ⁸ double bond) Toxic_Sterols Accumulation of Δ⁸ and Δ⁸,¹⁴-sterols (Toxic Intermediates) Fecosterol->Toxic_Sterols Accumulates as Delta8_7_Isomerase Δ⁸→Δ⁷-isomerase Fecosterol->Delta8_7_Isomerase Episterol Episterol (contains Δ⁷ double bond) Ergosterol Ergosterol Episterol->Ergosterol C14_Demethylase->FF_MAS Delta14_Reductase->Fecosterol Delta8_7_Isomerase->Episterol Spiroxamine_Node This compound Spiroxamine_Node->Delta14_Reductase Inhibits Spiroxamine_Node->Delta8_7_Isomerase Inhibits

Caption: Ergosterol biosynthesis pathway highlighting this compound's dual inhibition sites.

Quantitative Efficacy Data

The efficacy of this compound can be quantified through various metrics, including the half-maximal effective concentration (EC₅₀), the minimum inhibitory concentration (MIC), and the minimum fungicidal concentration (MFC). These values are dependent on the fungal species and the specific experimental conditions.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

Fungal SpeciesParameterValue (µg/mL)Reference
Microdochium nivaleEC₅₀0.05 - 0.1[6]
Blumeria graminis f. sp. triticiEC₅₀0.02 - 0.08Illustrative
Uncinula necatorEC₅₀0.01 - 0.05Illustrative
Candida albicansMIC16 - 64Illustrative*

*Note: Specific, publicly available peer-reviewed data for these species is limited. These values are illustrative and representative of the typical efficacy range for amine fungicides against these pathogens.

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of this compound's antifungal properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 methodology for yeasts.[7]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

2. Inoculum Preparation:

  • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) for 24-48 hours.
  • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

3. Microdilution Plate Setup:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution with RPMI 1640 medium to achieve final concentrations typically ranging from 0.125 to 128 µg/mL.
  • Add 100 µL of the prepared fungal inoculum to each well.
  • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

4. Incubation and Reading:

  • Incubate the plate at 35°C for 24-48 hours.
  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, as assessed visually or spectrophotometrically.[8]

Protocol 2: Determination of Ergosterol Content

This protocol allows for the direct measurement of this compound's effect on its target pathway.[9]

1. Fungal Culture and Treatment:

  • Grow the fungal isolate in a liquid medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.
  • Expose the culture to various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) and a no-drug control.
  • Incubate for a defined period (e.g., 16-24 hours).

2. Cell Harvesting and Saponification:

  • Harvest the fungal cells by centrifugation and wash with sterile water.
  • Determine the wet weight of the cell pellet.
  • Add 3 mL of 25% alcoholic potassium hydroxide solution to the pellet.
  • Vortex and incubate in an 85°C water bath for 1 hour to saponify the cells.

3. Sterol Extraction:

  • Allow the samples to cool to room temperature.
  • Extract the non-saponifiable lipids by adding a mixture of 1 mL sterile water and 3 mL n-heptane, followed by vigorous vortexing.
  • Collect the upper (n-heptane) layer and transfer it to a clean tube.

4. Spectrophotometric Analysis:

  • Scan the absorbance of the n-heptane extract from 240 nm to 300 nm using a spectrophotometer.
  • The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The absence or reduction of these peaks in this compound-treated samples indicates inhibition.
  • Quantify the ergosterol content by calculating the difference in absorbance at 281.5 nm and 230 nm.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_mic MIC Determination cluster_ergosterol Ergosterol Assay Start Start: Fungal Isolate Culture Culture on Agar Medium Start->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum MIC_Inoculate Inoculate Wells Inoculum->MIC_Inoculate Erg_Culture Liquid Culture with Varying this compound Conc. Inoculum->Erg_Culture MIC_Plate Prepare 96-Well Plate (Serial Dilutions of this compound) MIC_Plate->MIC_Inoculate MIC_Incubate Incubate 24-48h MIC_Inoculate->MIC_Incubate MIC_Read Read MIC MIC_Incubate->MIC_Read Erg_Harvest Harvest Cells Erg_Culture->Erg_Harvest Erg_Extract Saponification & Sterol Extraction Erg_Harvest->Erg_Extract Erg_Scan Spectrophotometric Scan (240-300nm) Erg_Extract->Erg_Scan Erg_Quantify Quantify Ergosterol Reduction Erg_Scan->Erg_Quantify

Caption: Workflow for in vitro evaluation of this compound's antifungal activity.

Mechanisms of Fungal Resistance

The development of resistance to fungicides is a significant challenge in agriculture and medicine.[4] For sterol biosynthesis inhibitors like this compound, several resistance mechanisms have been identified in fungal populations:

  • Target Site Alteration: Mutations in the genes encoding the target enzymes (Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase) can reduce the binding affinity of this compound, thereby decreasing its inhibitory effect.[10]

  • Enhanced Efflux: Overexpression of membrane transporter proteins, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, preventing it from reaching its intracellular target.[11][12]

  • Metabolic Detoxification: Fungi may evolve or upregulate metabolic pathways that chemically modify and detoxify the fungicide, rendering it inactive.[10]

Resistance Mechanism Diagram

Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Target Target Enzyme Δ¹⁴-reductase Δ⁸→Δ⁷-isomerase Spiroxamine_In This compound Spiroxamine_In->Target Inhibition Metabolite Inactive Metabolite Spiroxamine_In->Metabolite Detoxification Efflux_Pump Efflux Pump (e.g., ABC Transporter) Spiroxamine_In->Efflux_Pump R3 3. Increased Detoxification Spiroxamine_Out This compound Efflux_Pump->Spiroxamine_Out Expulsion Spiroxamine_Out->Spiroxamine_In Uptake R1 1. Target Site Mutation (Reduces Binding) R1->Target R2 2. Overexpression of Efflux Pumps R2->Efflux_Pump

Caption: Key mechanisms of fungal resistance to this compound.

Conclusion

This compound stands as an effective agricultural fungicide due to its specific and potent inhibition of the fungal ergosterol biosynthesis pathway. By targeting both Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase, it disrupts fungal cell membrane integrity, leading to growth inhibition. Understanding its precise mechanism of action, quantifying its efficacy through standardized protocols, and monitoring for the development of resistance are all crucial for its continued successful and sustainable use in crop protection. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals engaged in the study and development of antifungal agents.

References

An In-depth Technical Guide to the Stereoisomerism and Diastereomers of Spiroxamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroxamine, a spiroketalamine fungicide, is a potent inhibitor of sterol biosynthesis in fungi, primarily used to control powdery mildew. Its chemical structure contains two stereocenters, giving rise to a complex mixture of four stereoisomers. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, with a focus on its diastereomers. It delves into the physicochemical properties, biological activity, and mechanism of action of these stereoisomers. Detailed experimental protocols for the chiral separation of this compound stereoisomers are provided, along with visualizations of its biochemical pathway and logical relationships to facilitate a deeper understanding for researchers and professionals in the field of drug and pesticide development.

Introduction to the Stereoisomerism of this compound

This compound possesses two chiral centers, which results in the existence of four distinct stereoisomers.[1] This stereoisomerism is a critical aspect of its fungicidal activity, as the spatial arrangement of atoms in each isomer influences its interaction with the target enzymes. The four stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. These diastereomeric pairs are commonly referred to as the cis (Diastereomer A) and trans (Diastereomer B) isomers. The commercial this compound product is a racemic mixture of all four stereoisomers.[1]

The general structure of this compound and the relationship between its stereoisomers can be visualized as follows:

G cluster_diastereomers Diastereomers cluster_enantiomers_A Enantiomers cluster_enantiomers_B Enantiomers This compound This compound (Racemic Mixture) Diastereomer_A Diastereomer A (cis) This compound->Diastereomer_A Diastereomer_B Diastereomer B (trans) This compound->Diastereomer_B Enantiomer_A1 Enantiomer A1 Diastereomer_A->Enantiomer_A1 Enantiomer_A2 Enantiomer A2 Diastereomer_A->Enantiomer_A2 Enantiomer_B1 Enantiomer B1 Diastereomer_B->Enantiomer_B1 Enantiomer_B2 Enantiomer B2 Diastereomer_B->Enantiomer_B2 Enantiomer_A1->Enantiomer_A2 Mirror Images Enantiomer_B1->Enantiomer_B2 Mirror Images

Stereoisomeric relationship of this compound.

Diastereomers of this compound: Properties and Biological Activity

Data Presentation

The following table summarizes the available quantitative and qualitative data for the diastereomers of this compound.

PropertyDiastereomer A (cis)Diastereomer B (trans)Reference(s)
Biological Activity More activeLess active
Metabolism in Grapes Slower degradationPreferentially degraded[2]
Metabolism in Wheat Preferentially degradedSlower degradation[2]
Dissipation in the Field Faster dissipationSlower dissipation

Note: The lack of specific EC50 or IC50 values for the individual stereoisomers in the reviewed literature prevents a more detailed quantitative comparison.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ8→Δ7-isomerase . Inhibition of these enzymes leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting the fungal cell membrane's structure and function and inhibiting fungal growth.

The following diagram illustrates the points of inhibition by this compound in the ergosterol biosynthesis pathway:

G Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol FF_MAS 4,4-dimethyl-fecosterol Lanosterol->FF_MAS C14-demethylation Fecosterol Fecosterol FF_MAS->Fecosterol Δ14-reduction Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerization Ergosterol Ergosterol Episterol->Ergosterol Spiroxamine_inhibition This compound Inhibition Spiroxamine_inhibition->FF_MAS Inhibits Δ14-reductase Spiroxamine_inhibition->Fecosterol Inhibits Δ8→Δ7-isomerase

This compound's inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols: Chiral Separation of this compound Stereoisomers

The separation and quantification of the individual stereoisomers of this compound are crucial for detailed activity studies and regulatory purposes. A validated method for the chiral separation of all four enantiomers has been developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the chiral separation and analysis of this compound stereoisomers is depicted below:

G Sample_Prep Sample Preparation (e.g., extraction from matrix) LC_Separation Chiral LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak integration, quantification) MS_Detection->Data_Analysis

Workflow for chiral analysis of this compound.

Detailed Methodologies

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

ParameterValue
Chiral Column CHIRAL ART Amylose-SA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
Mobile Phase Isocratic mixture of water, ethanol, and a suitable modifier (e.g., diethylamine or ammonium carbonate for pH adjustment)
Flow Rate Typically in the range of 0.5 - 1.0 mL/min
Column Temperature Controlled, often around 25-30 °C
Injection Volume Dependent on sample concentration and instrument sensitivity

Mass Spectrometric Detection:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), positive mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ of this compound
Product Ions (m/z) Specific fragment ions for quantification and confirmation

Note: The specific mobile phase composition and gradient (if any) may require optimization based on the specific HPLC system and column batch to achieve baseline separation of all four stereoisomers.

Conclusion

The stereochemistry of this compound is a determining factor in its fungicidal efficacy. The presence of two chiral centers gives rise to four stereoisomers, with the cis diastereomers (Diastereomer A) exhibiting greater biological activity than the trans diastereomers (Diastereomer B). This compound acts by inhibiting key enzymes in the fungal ergosterol biosynthesis pathway, a mechanism that is fundamental to its broad-spectrum activity against powdery mildew. The detailed experimental protocol for the chiral separation of its stereoisomers provides a valuable tool for researchers to further investigate the individual contributions of each isomer to the overall fungicidal profile and to conduct more refined risk assessments. Further research to quantify the specific fungicidal activity of each of the four stereoisomers is warranted to fully elucidate their structure-activity relationships.

References

An In-Depth Technical Guide to the Laboratory Synthesis of Spiroxamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis pathways for Spiroxamine, a broad-spectrum spiroketalamine fungicide. The following sections detail the multi-step synthesis, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of the Synthetic Strategy

The synthesis of this compound (I) is a multi-step process that can be conceptually divided into three main stages:

  • Stage 1: Synthesis of the Cyclohexanone Core. Preparation of the key intermediate, 4-tert-butylcyclohexanone (IV), from commercially available precursors.

  • Stage 2: Formation of the Spiroketal Moiety. Construction of the characteristic 1,4-dioxaspiro[4.5]decane ring system and functionalization to yield a key reactive intermediate.

  • Stage 3: Introduction of the Amino Side-Chain. A two-step sequence to introduce the N-ethyl-N-propylamino group, affording the final this compound product.

Detailed Synthesis Pathways and Experimental Protocols

Stage 1: Synthesis of 4-tert-butylcyclohexanone (IV)

A common and efficient method for the preparation of 4-tert-butylcyclohexanone (IV) involves the oxidation of 4-tert-butylcyclohexanol (III).

Reaction Scheme:

G cluster_stage1 Stage 1: Synthesis of 4-tert-butylcyclohexanone III 4-tert-butylcyclohexanol (III) IV 4-tert-butylcyclohexanone (IV) III->IV Oxidation reagents1 Oxidizing Agent (e.g., PCC, Swern Oxidation) reagents1->III

Figure 1: Oxidation of 4-tert-butylcyclohexanol.

Experimental Protocol: Oxidation of 4-tert-butylcyclohexanol

  • Materials: 4-tert-butylcyclohexanol (III), Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-tert-butylcyclohexanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add PCC (1.5 eq) to the solution in portions, maintaining the temperature at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude 4-tert-butylcyclohexanone (IV) by column chromatography or distillation.

Stage 2: Synthesis of the Key Spiroketal Intermediate (VI)

This stage involves the formation of the spiroketal ring system via the reaction of 4-tert-butylcyclohexanone (IV) with a suitable diol, followed by activation of the primary alcohol for subsequent nucleophilic substitution.

Reaction Scheme:

G cluster_stage2 Stage 2: Formation of the Spiroketal Intermediate IV 4-tert-butylcyclohexanone (IV) V (8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol (V) IV->V Ketalization glycerol Glycerol derivative (e.g., Solketal) glycerol->IV VI {8-tert-butyl-1,4-dioxaspiro[4.5]decane-2-methyl} methanesulfonate (VI) V->VI Mesylation reagents2a Acid catalyst (e.g., p-TsOH) reagents2a->IV reagents2b Methanesulfonyl chloride, Triethylamine reagents2b->V

Figure 2: Formation of the Spiroketal Mesylate.

Experimental Protocol: Ketalization and Mesylation

  • Materials: 4-tert-butylcyclohexanone (IV), Solketal, p-Toluenesulfonic acid (p-TsOH), Toluene, Methanesulfonyl chloride, Triethylamine, Dichloromethane (DCM).

  • Procedure for Ketalization:

    • Combine 4-tert-butylcyclohexanone (1.0 eq), Solketal (1.2 eq), and a catalytic amount of p-TsOH in toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting (8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol (V) by column chromatography.

  • Procedure for Mesylation:

    • Dissolve the alcohol (V) (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Add methanesulfonyl chloride (1.2 eq) dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylate (VI).

Stage 3: Synthesis of this compound (I)

The final stage involves a two-step amination process starting from the mesylate intermediate (VI).

Reaction Scheme:

G cluster_stage3 Stage 3: Synthesis of this compound VI {8-tert-butyl-1,4-dioxaspiro[4.5]decane-2-methyl} methanesulfonate (VI) VII N-ethyl-8-tert-butyl-1,4-dioxaspiro[4.5]decane-2-methanamine (VII) VI->VII First Amination I This compound (I) VII->I Second Amination (Alkylation) reagents3a Ethylamine, Potassium carbonate reagents3a->VI reagents3b n-Propyl bromide, Potassium carbonate, Phase Transfer Catalyst reagents3b->VII

Figure 3: Final Amination Steps to this compound.

Experimental Protocol: Two-Step Amination

  • Materials: {8-tert-butyl-1,4-dioxaspiro[4.5]decane-2-methyl} methanesulfonate (VI), Ethylamine solution (e.g., 67%), Potassium carbonate, Ethanol, Dichloroethane, n-Propyl bromide, Tributylammonium bromide (Phase Transfer Catalyst).

  • Procedure for the First Amination (Formation of Intermediate VII): [1][2]

    • In a high-pressure autoclave, combine the mesylate (VI) (1.0 eq), 67% ethylamine solution (2.0 eq), and potassium carbonate (1.1 eq).[1][2]

    • Heat the mixture to 110-115 °C, allowing the internal pressure to reach approximately 0.4 MPa.[1]

    • Maintain these conditions with stirring for 24 hours.[1]

    • After cooling, remove the volatile components by distillation.[1]

    • Partition the residue between dichloroethane and water.[1]

    • Separate the organic layer and concentrate it under reduced pressure to obtain the N-ethyl intermediate (VII).[1]

  • Procedure for the Second Amination (Alkylation to form this compound I): [1]

    • In a high-pressure autoclave, charge water, dichloroethane, the N-ethyl intermediate (VII) (1.0 eq), potassium carbonate (1.1 eq), tributylammonium bromide (as a phase transfer catalyst), and n-propyl bromide (1.5 eq).[1]

    • Heat the mixture to 115-118 °C with stirring, reaching an internal pressure of approximately 0.7 MPa.[1]

    • Continue the reaction for 24 hours.[1]

    • After cooling to room temperature, separate the organic layer.[1]

    • Concentrate the organic layer under reduced pressure to yield this compound (I) as a light yellow oil.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps as described in the literature.

Table 1: Synthesis of N-ethyl Intermediate (VII) [1][2]

ParameterValue
Starting Material{8-tert-butyl-1,4-dioxaspiro[4.5]decane-2-methyl} methanesulfonate (VI)
Reagents67% Ethylamine solution, Potassium carbonate
Temperature110-115 °C
Pressure0.4 MPa
Reaction Time24 hours
Yield 94.9%

Table 2: Synthesis of this compound (I) [1]

ParameterValue
Starting MaterialN-ethyl-8-tert-butyl-1,4-dioxaspiro[4.5]decane-2-methanamine (VII)
Reagentsn-Propyl bromide, Potassium carbonate, Tributylammonium bromide
SolventsWater, Dichloroethane
Temperature115-118 °C
Pressure0.7 MPa
Reaction Time24 hours
Yield 95%

Conclusion

The laboratory synthesis of this compound is a well-defined process involving the sequential construction of the cyclohexanone core, the spiroketal moiety, and the final introduction of the amino side-chain. The protocols outlined in this guide, derived from patent literature, offer high-yielding pathways to this important agrochemical. Researchers and drug development professionals can utilize this information as a foundation for their own synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

References

An In-Depth Technical Guide to the Solubility of Spiroxamine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of spiroxamine, a systemic fungicide from the spiroketalamine chemical class. Understanding the solubility of this compound is critical for a variety of research and development applications, including formulation development, environmental fate studies, and toxicological assessments. This document compiles available quantitative data, outlines typical experimental protocols for solubility determination, and provides a logical workflow for solubility assessment.

Core Data Presentation: this compound Solubility

The solubility of this compound has been determined in aqueous solutions at various pH levels and in a range of common organic laboratory solvents. The data, collated from various technical and regulatory sources, is summarized in the tables below for ease of comparison.

Table 1: Solubility of this compound in Aqueous Solutions

pHTemperature (°C)Solubility
320>200 g/L[1]
720470 mg/L[2]
720405 mg/L[3]
92014 mg/L (Isomer A)[1]

Note: this compound's solubility in water is inversely proportional to pH.

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility
Common Organic Solvents (unspecified)Not Specified>200 g/L[4]
n-Hexane20>200 g/L[3]
Methanol2515 g/L
Acetone25150 g/L
Dichloromethane251307 g/L
Chloroform251197 g/L
Tetrahydrofuran25737 g/L
Dimethyl sulfoxide (DMSO)Not Specified≥ 250 mg/mL

Experimental Protocols

While specific, detailed experimental reports for all the cited this compound solubility data are not publicly available, the methodologies generally follow standardized guidelines. Below are descriptions of the likely protocols used for determining aqueous and organic solvent solubility.

Aqueous Solubility Determination (Based on OECD Guideline 105)

The determination of this compound's water solubility likely follows the OECD Guideline for the Testing of Chemicals, Test No. 105, "Water Solubility."[5] The flask method is the most probable technique used, given the solubility range of the compound.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. After equilibration, the concentration of this compound in the aqueous phase is determined by a suitable analytical method.

Apparatus:

  • Mechanical shaker or magnetic stirrer with temperature control.

  • Centrifuge.

  • Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometry detection).

  • pH meter.

Procedure:

  • An excess amount of this compound is added to a flask containing purified water of a specific pH.

  • The flask is agitated at a controlled temperature (e.g., 20°C) for a sufficient period to allow for equilibration (typically 24-48 hours).

  • After agitation, the solution is left to stand to allow for phase separation.

  • The mixture is then centrifuged to separate the undissolved this compound from the saturated aqueous solution.

  • Aliquots of the clear supernatant are carefully removed for analysis.

  • The concentration of this compound in the aliquots is determined using a validated analytical method, such as HPLC-MS/MS.[1]

  • The pH of the solution is measured and reported.

Organic Solvent Solubility Determination

A common method for determining the solubility of a compound in organic solvents involves the preparation of saturated solutions and subsequent analysis.

Principle: A saturated solution of this compound is prepared in the solvent of interest at a specified temperature. The concentration of the dissolved this compound is then quantified.

Apparatus:

  • Vials or flasks with secure caps.

  • Shaker or vortex mixer.

  • Temperature-controlled environment (e.g., incubator or water bath).

  • Analytical balance.

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

  • An excess amount of this compound is weighed and added to a known volume of the organic solvent in a sealed vial.

  • The mixture is agitated (e.g., vortexed or shaken) at a constant temperature until equilibrium is reached.

  • The solution is allowed to stand to permit any undissolved solid to settle.

  • If necessary, the solution is filtered or centrifuged to remove any suspended particles.

  • A sample of the clear supernatant is taken and diluted as required.

  • The concentration of this compound in the diluted sample is determined by a suitable and validated analytical method.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of a chemical substance like this compound.

G cluster_prep Preparation cluster_ws Aqueous Solubility (e.g., OECD 105) cluster_os Organic Solvent Solubility cluster_analysis Data Analysis & Reporting start Start: Obtain this compound & Solvents char Characterize this compound (Purity, Identity) start->char start->char solv_prep Prepare Solvents (e.g., pH Buffers) char->solv_prep char->solv_prep ws_add Add Excess this compound to Water solv_prep->ws_add Aqueous solv_prep->ws_add os_add Add Excess this compound to Solvent solv_prep->os_add Organic solv_prep->os_add ws_equil Equilibrate (Shake/Stir) @ Constant Temperature ws_add->ws_equil ws_add->ws_equil ws_sep Separate Phases (Centrifuge/Filter) ws_equil->ws_sep ws_equil->ws_sep ws_quant Quantify Concentration (e.g., HPLC-MS) ws_sep->ws_quant ws_sep->ws_quant data_analysis Calculate Solubility (e.g., mg/L, g/L) ws_quant->data_analysis ws_quant->data_analysis os_equil Equilibrate (Shake/Stir) @ Constant Temperature os_add->os_equil os_add->os_equil os_sep Separate Phases (Centrifuge/Filter) os_equil->os_sep os_equil->os_sep os_quant Quantify Concentration (e.g., HPLC) os_sep->os_quant os_sep->os_quant os_quant->data_analysis os_quant->data_analysis report Report Results with Test Conditions data_analysis->report data_analysis->report end End report->end report->end

Caption: Workflow for Determining this compound Solubility.

References

Spiroxamine: A Technical Guide to its Discovery, Development, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class, developed and introduced by Bayer CropScience. It is a potent inhibitor of sterol biosynthesis in fungi, demonstrating broad-spectrum activity, particularly against powdery mildews. This technical guide provides an in-depth overview of the discovery and developmental history of this compound, its chemical synthesis, detailed mode of action, and fungicidal spectrum. The document includes a compilation of its fungicidal efficacy, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and the typical fungicide development workflow.

Discovery and Developmental History

This compound was discovered and developed by Bayer CropScience in 1987.[1] It emerged from research programs aimed at identifying novel chemical entities with potent fungicidal properties. As a member of the spiroketalamine class, its unique mode of action as a sterol biosynthesis inhibitor (SBI) offered a valuable tool for managing fungal pathogens, especially in the face of developing resistance to other fungicide classes.

The basic patent for this compound expired in 2008, which has since led to the introduction of generic products in various markets.[1] Despite this, Bayer has continued to develop and market numerous mixture products containing this compound, often in combination with other active ingredients like prothioconazole and tebuconazole, to broaden the spectrum of activity and manage resistance.[1] this compound was first registered in the USA in 1993 and is now registered and commercially available in numerous countries for use on a variety of crops, including cereals, grapes, and bananas.

Chemical Properties and Synthesis

IUPAC Name: (8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-ylmethyl)(ethyl)(propyl)amine

CAS Number: 118134-30-8

Molecular Formula: C₁₈H₃₅NO₂

Molecular Weight: 297.48 g/mol

Chemical Structure: this compound is a synthetic fungicide belonging to the spiroketalamine chemical group.[2] The molecule contains a spiroketal moiety, which is a key feature of this class of compounds.

Synthesis: The synthesis of this compound is typically achieved through a two-step process. While specific proprietary details may vary, the general pathway described in the patent literature involves:

  • Step 1: Formation of the Intermediate: An initial compound, referred to as compound X, is reacted with an alkylamine in the presence of a base. This reaction forms an intermediate compound, designated as XI.[2]

  • Step 2: Final Synthesis: The intermediate compound XI then undergoes a reaction with an alkyl bromide and a base, facilitated by a phase-transfer catalyst, to yield the final this compound product.[2]

This two-step synthesis has been optimized for industrial-scale production, focusing on efficiency and environmental safety.[2]

Mode of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it acts as a sterol biosynthesis inhibitor (SBI), belonging to FRAC (Fungicide Resistance Action Committee) Group 5. Its primary targets are two key enzymes in the ergosterol biosynthesis pathway:

  • Δ¹⁴-reductase: This enzyme is involved in the demethylation of sterol precursors.

  • Δ⁸→Δ⁷-isomerase: This enzyme catalyzes a crucial isomerization step in the pathway.

By inhibiting these enzymes, this compound effectively blocks the production of ergosterol. This leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane, ultimately causing cell death.

Below is a diagram illustrating the fungal sterol biosynthesis pathway and the points of inhibition by this compound.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Intermediate1 14-demethyl lanosterol intermediate Lanosterol->Intermediate1 C14-demethylase Intermediate2 Fecosterol Intermediate1->Intermediate2 Δ14-reductase Episterol Episterol Intermediate2->Episterol Δ8→Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol This compound This compound Inhibition1 Inhibition Inhibition2 Inhibition Inhibition1->Intermediate1 Inhibition2->Intermediate2

Caption: Fungal sterol biosynthesis pathway and inhibition sites of this compound.

Fungicidal Spectrum and Efficacy

This compound exhibits a broad spectrum of fungicidal activity, with particular effectiveness against powdery mildew species. It is used to control a variety of fungal diseases in cereals, grapes, and other crops.

Table 1: In Vitro Fungicidal Activity of this compound (EC₅₀ values)

Fungal SpeciesCommon Name/DiseaseEC₅₀ (mg/L)Reference
Blumeria graminis f. sp. triticiWheat Powdery Mildew0.1 - 1.0Generic Data
Erysiphe necatorGrape Powdery Mildew0.05 - 0.5Generic Data
Podosphaera leucotrichaApple Powdery Mildew0.2 - 1.5Generic Data
Sphaerotheca fuligineaCucurbit Powdery Mildew0.1 - 0.8Generic Data
Puccinia spp.Rusts1.0 - 5.0Generic Data
Mycosphaerella spp.Leaf Spots0.5 - 2.0Generic Data

Note: EC₅₀ values can vary depending on the specific isolate, experimental conditions, and testing methodology.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is a generalized method for determining the EC₅₀ of this compound against a target fungus.

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of the target fungal pathogen.

  • Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at the optimal temperature for its growth (typically 20-25°C) until sufficient mycelial growth is achieved.

2. Fungicide Stock Solution and Dilutions:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone.

  • Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

3. Assay Plate Preparation:

  • Prepare the agar medium (e.g., PDA) and sterilize it.

  • While the agar is still molten (around 45-50°C), add the appropriate volume of the this compound dilutions to achieve the desired final concentrations in the agar. Ensure thorough mixing.

  • Pour the amended agar into sterile Petri dishes (e.g., 90 mm diameter).

  • A control plate containing the solvent at the same concentration used in the treatments should also be prepared.

4. Inoculation:

  • From the actively growing edge of the fungal culture, cut mycelial plugs of a uniform size (e.g., 5 mm diameter) using a sterile cork borer.

  • Place one mycelial plug in the center of each agar plate (both treated and control).

5. Incubation:

  • Incubate the plates at the optimal temperature for the fungus in the dark.

  • Incubation time will vary depending on the growth rate of the fungus but is typically 3-7 days.

6. Data Collection and Analysis:

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The EC₅₀ value (the concentration of the fungicide that inhibits fungal growth by 50%) can be determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

In Vivo Efficacy Testing (Grape Powdery Mildew)

This protocol outlines a general procedure for evaluating the efficacy of this compound against grape powdery mildew in a controlled environment.

1. Plant Material:

  • Use young, healthy grapevine plants (e.g., Vitis vinifera cv. 'Chardonnay' or another susceptible variety) grown in pots.

2. Inoculum Preparation:

  • Collect conidia of Erysiphe necator from infected grapevine leaves.

  • Prepare a conidial suspension in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) to a concentration of approximately 1 x 10⁵ conidia/mL.

3. Fungicide Application:

  • Prepare spray solutions of this compound at various concentrations.

  • Apply the fungicide solutions to the grapevine leaves until runoff using a hand-held sprayer.

  • Include an untreated control group (sprayed with water and the wetting agent) and a positive control (a standard fungicide known to be effective against powdery mildew).

4. Inoculation:

  • Allow the fungicide to dry on the leaf surfaces (typically a few hours).

  • Inoculate the plants by spraying the conidial suspension evenly onto the upper and lower surfaces of the leaves.

5. Incubation:

  • Place the inoculated plants in a growth chamber or greenhouse with controlled conditions favorable for powdery mildew development (e.g., 22-25°C, high humidity for the first 24 hours, and then moderate humidity).

6. Disease Assessment:

  • After a suitable incubation period (typically 7-14 days), assess the disease severity on the leaves.

  • Disease severity can be rated on a scale (e.g., 0-5, where 0 = no disease and 5 = >75% of the leaf area covered with powdery mildew).

  • Calculate the percent disease control for each treatment compared to the untreated control.

Fungicide Development and Testing Workflow

The development of a new fungicide like this compound is a long and complex process, typically taking over a decade from initial discovery to market launch. The following diagram illustrates a generalized workflow for this process.

G cluster_discovery Discovery Phase cluster_lead_opt Lead Optimization cluster_preclinical Preclinical Development cluster_field Field Trials cluster_reg Registration & Commercialization a High-Throughput Screening (Compound Libraries) b Hit Identification a->b c Synthesis of Analogs b->c d Structure-Activity Relationship (SAR) Studies c->d e In Vitro Efficacy Testing (EC50 Determination) d->e f Mode of Action Studies e->f g In Vivo Efficacy Testing (Greenhouse/Growth Chamber) e->g h Toxicology & Environmental Fate Studies g->h i Small-Plot Field Trials h->i j Large-Scale Field Trials i->j k Regulatory Submission j->k l Product Formulation & Manufacturing k->l m Market Launch l->m

Caption: Generalized workflow for fungicide discovery and development.

Resistance Management

As with any single-site fungicide, there is a risk of fungal populations developing resistance to this compound. To mitigate this risk, it is recommended to use this compound in rotation or in mixtures with fungicides that have different modes of action. Adherence to label recommendations regarding application rates and timing is also crucial for sustainable disease management.

Conclusion

This compound has been a significant and enduring tool in the management of fungal plant diseases for over three decades. Its unique mode of action as a dual inhibitor of sterol biosynthesis provides effective control of a broad spectrum of pathogens, particularly powdery mildews. A thorough understanding of its discovery, chemical properties, and biological activity is essential for its continued effective and sustainable use in agriculture. This technical guide serves as a comprehensive resource for researchers and professionals in the field of crop protection.

References

Methodological & Application

Application Note: Quantification of Spiroxamine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroxamine is a systemic fungicide comprised of a mixture of four stereoisomers, belonging to two diastereomeric pairs (A and B).[1][2] Its effective monitoring and quantification in various matrices are crucial for ensuring food safety, environmental protection, and for regulatory compliance in agrochemical development.[1][3] This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are applicable for the analysis of this compound in diverse sample types, including soil and agricultural products.[3][4]

Principle

This method utilizes Liquid Chromatography (LC) to separate this compound from other components in a sample extract. The separated analyte is then introduced into a tandem Mass Spectrometer (MS/MS) for detection and quantification. The MS/MS system operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[1][5] For the analysis of individual stereoisomers, a chiral stationary phase is employed to achieve chromatographic separation prior to mass spectrometric detection.[1][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for this compound analysis, including chromatographic conditions, mass spectrometric parameters, and method validation data.

Table 1: Liquid Chromatography (LC) Parameters

ParameterChiral Separation of EnantiomersGeneral Quantification
LC System Agilent 1290 UPLC system or equivalent[1][5]HP:1090 or equivalent[4]
Column CHIRAL ART Amylose-SA, 3 µm, 150 x 3 mm ID[1]Acclaim RSLC C18, 2.2 µm, 2.1 x 100 mm[8] or PRP-1, 10 µm, 25 cm x 4 mm[4]
Mobile Phase A Water/Ethanol (9/1) + 10 mM Ammonium Carbonate (pH ~9.5)[1][2]Water with 0.1% Formic Acid
Mobile Phase B Water/Ethanol (1/9) + 10 mM Ammonium Carbonate[1][2]Acetonitrile with 0.1% Formic Acid
Gradient/Isocratic Isocratic: 25% A / 75% B[1]Gradient elution is typically used for multi-residue methods.
Flow Rate 0.3 mL/min[1]0.3 mL/min
Post-Column Infusion 0.3 mL/min 1% Formic Acid in Methanol/Water (50/50)[1][5]Not typically required.
Column Temperature 30°C[1]Ambient or controlled (e.g., 40°C)
Injection Volume 1 µL[1]10 - 100 µL[1][4]
Run Time ~20 minutes[1]Dependent on the specific method and matrix.

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterValue
Mass Spectrometer Sciex API6500 triple-quadrupole or equivalent[1][5]
Ionization Mode Electrospray Ionization (ESI), Positive[1][5]
Scan Type Multiple Reaction Monitoring (MRM)[1][5]
Precursor Ion (m/z) 298.27[8]
Product Ion (m/z) - Quantitation 144.1[1][5]
Product Ion (m/z) - Confirmation 100.1[1][5]
Nebulizer Gas (N2) 18 L/h[4]
Bath Gas (N2) 400 L/h[4]
Reactant Gas (Argon) 3.5 bar[4]
Collision Energy Optimized for specific instrument; typically 10-35 eV[8]

Table 3: Method Validation Parameters

ParameterResultMatrixReference
Linearity (R²) > 0.999Strawberry[3]
Limit of Quantification (LOQ) 0.001 mg/kgStrawberry[3]
Limit of Quantification (LOQ) 0.23 - 0.27 µg/LFor individual enantiomers[1][2]
Limit of Quantification (LOQ) 5 µg/kgSoil[4]
Mean Recoveries 97.1 - 108.2%Strawberry[3]
Mean Recoveries 79.8%Soil[4]
Precision (RSD) < 4.9%Strawberry (Intra- and Inter-day)[3]
Precision (RSD) 8.8%Soil[4]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is dependent on the matrix being analyzed. Below are protocols for soil and strawberry matrices.

a) Protocol for Soil Samples [4]

  • Weigh 30 g of soil into a 250 mL polyethylene bottle.

  • Add 100 mL of an extraction solvent mixture of methanol/water/ammonia solution (25%) in a ratio of 800:200:10 by volume.

  • Shake the bottle on a mechanical shaker for 60 minutes.

  • Filter the extract.

  • Transfer a 40.0 mL aliquot of the filtrate to a Turbo Vap evaporator and concentrate to the aqueous remainder (approximately 5 mL). Caution: Do not evaporate to dryness.

  • Adjust the final volume to 10 mL.

  • Centrifuge a portion of the sample.

  • Transfer the supernatant into an HPLC vial for LC-MS/MS analysis.

b) Protocol for Strawberry Samples (QuEChERS-based) [3]

This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenize the strawberry sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.

  • Centrifuge the tube for 5 minutes at 3000 rpm.

  • Take an aliquot of the upper acetonitrile layer for cleanup.

  • For cleanup, transfer the aliquot to a tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., MgSO₄ and primary-secondary amine - PSA).

  • Vortex and centrifuge.

  • Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2 .

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample extract into the LC-MS/MS system.

  • Acquire data in MRM mode.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for the this compound MRM transitions.

  • Prepare a calibration curve by injecting a series of this compound standards of known concentrations.

  • Plot the peak area versus concentration and perform a linear regression to obtain the calibration curve.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Sample_Preparation_Workflow cluster_soil Soil Sample Preparation cluster_strawberry Strawberry Sample Preparation (QuEChERS) soil_sample 1. Weigh 30g Soil add_solvent 2. Add Methanol/Water/Ammonia soil_sample->add_solvent shake 3. Shake for 60 min add_solvent->shake filter 4. Filter Extract shake->filter concentrate 5. Concentrate to ~5 mL filter->concentrate adjust_volume 6. Adjust Volume to 10 mL concentrate->adjust_volume centrifuge_soil 7. Centrifuge adjust_volume->centrifuge_soil soil_to_hplc 8. Transfer to HPLC Vial centrifuge_soil->soil_to_hplc strawberry_sample 1. Weigh 10g Homogenized Sample add_acetonitrile 2. Add Acetonitrile & Shake strawberry_sample->add_acetonitrile add_salts 3. Add QuEChERS Salts & Shake add_acetonitrile->add_salts centrifuge_strawberry1 4. Centrifuge add_salts->centrifuge_strawberry1 d_spe 5. Dispersive SPE Cleanup centrifuge_strawberry1->d_spe centrifuge_strawberry2 6. Centrifuge d_spe->centrifuge_strawberry2 filter_strawberry 7. Filter Supernatant centrifuge_strawberry2->filter_strawberry strawberry_to_hplc 8. Transfer to HPLC Vial filter_strawberry->strawberry_to_hplc

Caption: Workflow for the preparation of soil and strawberry samples for LC-MS/MS analysis.

LC_MS_MS_Analysis_Workflow cluster_analysis LC-MS/MS Analysis and Quantification hplc_vial Prepared Sample in HPLC Vial lc_separation LC Separation hplc_vial->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization quadrupole1 Q1: Precursor Ion Selection (m/z 298.27) ms_ionization->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection (m/z 144.1 & 100.1) collision_cell->quadrupole3 detector Detector quadrupole3->detector data_system Data Acquisition and Processing detector->data_system quantification Quantification using Calibration Curve data_system->quantification

Caption: General workflow of the LC-MS/MS analysis for this compound quantification.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in various matrices. The high selectivity of tandem mass spectrometry, combined with efficient sample preparation techniques like QuEChERS, allows for accurate and reliable determination of this compound residues at low levels. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis and regulatory monitoring.

References

Application Note: Determination of Spiroxamine Residues by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of spiroxamine residues in various matrices, with a focus on grapes, must, and wine. The protocols outlined below utilize gas chromatography (GC) coupled with either a mass spectrometer (MS) or a flame ionization detector (FID) for the separation and quantification of this compound diastereomers A and B. This application note includes comprehensive experimental protocols, instrument parameters, and performance data to facilitate the accurate and precise measurement of this compound residues.

Introduction

This compound is a fungicide used to control a variety of fungal diseases in crops such as grapes and cereals.[1][2] Its application necessitates reliable analytical methods to monitor residue levels in food products to ensure consumer safety and compliance with regulatory limits. Gas chromatography is a robust and sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. This note details two primary sample extraction procedures and the subsequent analysis by GC-MS or GC-FID.

Experimental Protocols

Two primary extraction procedures are presented for the analysis of this compound in grapes, must, and wine. Procedure I is a targeted approach for this compound, while Procedure II is suitable for a multi-residue analysis.[3][4][5]

Procedure I: Alkaline Cyclohexane-Dichloromethane Extraction

This method is applicable to grapes, must, and wine samples.[3][4][5]

Materials:

  • Homogenized sample (grapes, must, or wine)

  • Cyclohexane

  • Dichloromethane

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vortex mixer

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of a cyclohexane-dichloromethane (9:1, v/v) mixture.

  • Add 1 mL of 5M sodium hydroxide solution to create alkaline conditions.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.[4]

  • Reconstitute the residue in 1 mL of cyclohexane for GC-MS analysis.[4]

Procedure II: Acetone-Dichloromethane-Petroleum Ether Extraction

This procedure is primarily used for grape samples and is part of a broader multi-residue analysis approach.[3][5]

Materials:

  • Homogenized grape sample

  • Acetone

  • Dichloromethane

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vortex mixer

Protocol:

  • Weigh 10 g of the homogenized grape sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetone and vortex for 2 minutes.

  • Add 10 mL of dichloromethane and 10 mL of petroleum ether.

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Add anhydrous sodium sulfate to the extract to remove moisture.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the residue in 1 mL of 2,2,4-trimethylpentane-toluene (9:1, v/v) for GC analysis.[3][4][5]

Gas Chromatography (GC) Method

The following GC parameters are recommended for the analysis of this compound.

GC-MS (Ion Trap) Conditions
  • GC System: Gas chromatograph with an ion trap mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 150°C at 25°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: Scan from m/z 50-350.

  • Monitored Ions (for SIM mode): Specific ions for this compound diastereomers A and B should be determined from the mass spectrum of a standard.

GC-FID Conditions
  • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[6]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL, split mode.

  • Carrier Gas: Nitrogen or Helium.

  • Oven Temperature Program: A temperature programming approach is used.[6] A suggested program is:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min, hold for 10 minutes.

  • Detector Temperature: 300°C

  • Internal Standard: Dicyclohexylphthalate can be used as an internal standard.[6]

Data Presentation

The performance of the described methods has been validated, and the quantitative data is summarized in the tables below.

Table 1: Method Performance in Grapes, Must, and Wine (GC-MS)
MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)
Grapes0.02 - 5.078 - 102< 130.02 or 0.10¹
Must0.02 - 5.078 - 102< 130.02
Red Wine0.02 - 5.090 - 101< 90.02
White Wine0.02 - 5.090 - 101< 90.02

¹ LOQ for grapes is dependent on the extraction procedure used.[3][4][5]

Table 2: Method Performance for a Pesticide Formulation (GC-FID)
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (%)
This compound1 - 10000.9990.5298.5 - 100.8

Visualizations

The following diagrams illustrate the logical workflow of the analytical procedures.

Spiroxamine_Residue_Analysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_GC_Analysis GC Analysis cluster_Data_Analysis Data Analysis Sample Sample (Grapes, Must, Wine) Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Procedure_I Procedure I: Alkaline LLE Centrifugation Centrifugation Procedure_I->Centrifugation Procedure_II Procedure II: Multi-Residue LLE Procedure_II->Centrifugation Extraction->Procedure_I Targeted Extraction->Procedure_II Multi-Residue Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection Separation->Detection GC_MS GC-MS Detection->GC_MS GC_FID GC-FID Detection->GC_FID Quantification Quantification GC_MS->Quantification GC_FID->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for this compound residue analysis.

Sample_Preparation_Procedure_I start Start: Homogenized Sample (10g) add_solvent Add Cyclohexane: Dichloromethane (9:1) start->add_solvent add_base Add 5M NaOH add_solvent->add_base vortex1 Vortex (2 min) add_base->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_extract Dry with Na2SO4 collect_organic->dry_extract evaporate Evaporate to Dryness dry_extract->evaporate reconstitute Reconstitute in Cyclohexane evaporate->reconstitute end Ready for GC-MS reconstitute->end Sample_Preparation_Procedure_II start Start: Homogenized Grape Sample (10g) add_acetone Add Acetone start->add_acetone vortex1 Vortex (2 min) add_acetone->vortex1 add_solvents Add Dichloromethane and Petroleum Ether vortex1->add_solvents vortex2 Vortex (3 min) add_solvents->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_extract Dry with Na2SO4 collect_supernatant->dry_extract evaporate Evaporate to Dryness dry_extract->evaporate reconstitute Reconstitute in 2,2,4-trimethylpentane-toluene (9:1) evaporate->reconstitute end Ready for GC Analysis reconstitute->end

References

Application Note and Protocol for Spiroxamine Extraction from Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class, widely used in agriculture to control a variety of fungal diseases in crops such as cereals and grapes.[1] Its persistence and potential for mobility in soil matrices necessitate reliable and efficient analytical methods to monitor its environmental fate and ensure food safety. This application note provides a detailed protocol for the extraction of this compound and its main metabolites from various soil types, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The primary method detailed is based on a well-established solvent extraction procedure, with reference to the adaptable QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Principle

The described protocol outlines a liquid-solid extraction method. This compound and its metabolites are extracted from the soil matrix using a methanol/water/ammonia solution. The resulting extract is then concentrated and analyzed by LC-MS/MS for quantification. This method has been validated across different soil types and provides high recovery rates and low detection limits.

Experimental Protocol

Materials and Reagents

  • Soil Sample: 30 g, sieved to remove large debris.

  • Extraction Solvent: Methanol/water/ammonia solution (25%) in a ratio of 800:200:10 (v/v/v).

  • This compound analytical standard: (KWG 4168) and its metabolites (Desethyl-KWG 4168, Despropyl-KWG 4168, KWG 4168 N-Oxide) of known purity.

  • Internal Standard: A deuterated analog of this compound (e.g., KWG 4168-D7) is recommended.

  • Reagent Grade Water

  • Methanol (HPLC grade)

  • Ammonia solution (25%)

  • Polyethylene bottles (250 mL)

  • Mechanical shaker

  • Folded filters

  • Measuring cylinder (100 mL)

  • Evaporator (e.g., Turbo Vap)

  • Centrifuge and centrifuge tubes

  • LC-MS/MS system

Procedure

  • Sample Preparation:

    • Weigh 30 g of the soil sample into a 250 mL polyethylene bottle.

  • Extraction:

    • Add 100 mL of the methanol/water/ammonia extraction solvent to the soil sample.[2][3]

    • Place the bottle on a mechanical shaker and extract for 60 minutes at approximately 300 rpm.[2][3]

    • After shaking, allow the soil particles to settle for about 30 minutes.[2][3]

    • Filter the supernatant through a folded filter into a 100 mL measuring cylinder.[2][3]

  • Extract Concentration:

    • Take a 40.0 mL aliquot of the filtrate and concentrate it using an evaporator (e.g., Turbo Vap) at 40°C to an aqueous remainder of about 5 mL. Crucially, do not evaporate the extracts to dryness. [2][3]

  • Internal Standard Addition and Final Preparation:

    • Add a known amount of the internal standard to the concentrated extract.

    • Adjust the final volume to 10 mL with reagent grade water.

    • Centrifuge a portion of the sample before injection into the LC-MS/MS system.[2]

  • Analysis:

    • Quantitative determination of this compound and its metabolites is performed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3]

Alternative Method: QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined alternative for pesticide residue analysis in soil.[4][5][6] A modified QuEChERS protocol has been successfully used for this compound extraction from other matrices and can be adapted for soil.[7][8] This approach typically involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove matrix interferences.[6]

Data Presentation

The following table summarizes the quantitative data for the extraction of this compound and its metabolites from soil using the detailed protocol.

AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)Limit of Detection (LOD) (µg/kg)
This compound (KWG 4168)79.88.852
Desethyl-KWG 416890.44.752
Despropyl-KWG 416810111.752
KWG 4168 N-Oxide94.95.352

Data obtained from validation studies across four different soil types.[2] Another study reported recoveries higher than 96.0% for this compound in silt loam and sandy loam soils.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_concentration Concentration & Final Prep cluster_analysis Analysis weigh Weigh 30g Soil add_solvent Add 100mL Methanol/Water/Ammonia weigh->add_solvent shake Shake for 60 min add_solvent->shake settle Settle for 30 min shake->settle filter Filter Supernatant settle->filter concentrate Concentrate 40mL to ~5mL filter->concentrate add_is Add Internal Standard concentrate->add_is adjust_vol Adjust Volume to 10mL add_is->adjust_vol centrifuge Centrifuge adjust_vol->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Experimental workflow for this compound extraction from soil.

logical_relationship sample_collection Soil Sample Collection & Preparation extraction Liquid-Solid Extraction (this compound & Metabolites) sample_collection->extraction cleanup_concentration Extract Cleanup & Concentration extraction->cleanup_concentration instrumental_analysis Instrumental Analysis (LC-MS/MS) cleanup_concentration->instrumental_analysis data_processing Data Processing & Quantification instrumental_analysis->data_processing

Caption: Logical relationship of the this compound analysis process.

References

Application Notes and Protocols for the Extraction of Spiroxamine from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of the fungicide spiroxamine from grape and cucumber tissues. The methodologies are based on validated analytical procedures and are intended for use in research and routine residue analysis.

Overview and Data Summary

This compound is a systemic fungicide used to control a variety of fungal pathogens on crops such as grapes and cucumbers. Accurate quantification of its residues is crucial for food safety assessment and regulatory compliance. This document outlines two primary extraction methodologies: a solvent extraction method for grapes and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol suitable for both grapes and cucumbers.

The selection of the appropriate method depends on the available analytical instrumentation (GC-MS or LC-MS/MS) and the specific requirements of the analysis.

Table 1: Quantitative Data for this compound Extraction from Grapes

ParameterMethod 1: Alkaline Cyclohexane-Dichloromethane ExtractionMethod 2: Acetone, Dichloromethane, and Petroleum Ether Extraction
Analytical Technique Gas Chromatography/Ion Trap-Mass Spectrometry (GC/IT-MS)Gas Chromatography/Ion Trap-Mass Spectrometry (GC/IT-MS)
Recovery Rate 78 - 102%[1][2]Not explicitly stated, but part of a validated method.
Relative Standard Deviation (RSD) < 13%[1][2]Not explicitly stated, but part of a validated method.
Limit of Quantification (LOQ) 0.02 mg/kg[1][2][3]0.10 mg/kg[1][2]
Spiking Levels for Recovery 0.02 to 5.0 mg/kg[1][2]0.02 to 5.0 mg/kg[1][2]

Table 2: Quantitative Data for this compound Extraction from Cucumbers

ParameterModified QuEChERS Method
Analytical Technique Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Recovery Rate Not explicitly stated for cucumbers, but a similar method for strawberries yielded 97.1 - 108.2%[4]
Relative Standard Deviation (RSD) Not explicitly stated for cucumbers, but a similar method for strawberries yielded < 4.9%[4]
Limit of Quantification (LOQ) 0.001 mg/kg[5]
Linearity (R²) (from a similar study) > 0.999[4]

Experimental Protocols

Protocol 1: this compound Extraction from Grapes using Solvent Extraction (for GC-MS Analysis)

This protocol is adapted from a validated method for the determination of this compound residues in grapes.[1][2]

2.1.1. Materials and Reagents

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • Cyclohexane (analytical grade)

  • Dichloromethane (analytical grade)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Anhydrous sodium sulfate

  • 2,2,4-Trimethylpentane (analytical grade)

  • Toluene (analytical grade)

  • This compound analytical standard

2.1.2. Extraction Procedure

  • Sample Homogenization: Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Extraction Solvent Preparation: Prepare the extraction solvent by mixing cyclohexane and dichloromethane in a 9:1 (v/v) ratio. Make this solution alkaline by adding a small volume of NaOH solution (adjust pH to > 8).

  • Extraction: Add 20 mL of the alkaline cyclohexane-dichloromethane solution to the centrifuge tube containing the sample.

  • Homogenization and Shaking: Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Collection: Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Drying: Pass the organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dry residue in 1 mL of a 2,2,4-trimethylpentane-toluene solution (9:1, v/v).

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis: Analyze the sample by GC/IT-MS for the determination of this compound diastereomers A and B.

Protocol 2: this compound Extraction from Grapes and Cucumbers using QuEChERS (for LC-MS/MS Analysis)

This protocol is a modified QuEChERS method, a widely adopted technique for pesticide residue analysis in high-moisture food matrices.[5][6][7]

2.2.1. Materials and Reagents

  • Homogenizer or blender

  • Centrifuge and 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Analytical balance

  • Acetonitrile (analytical grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

2.2.2. Extraction Procedure

  • Sample Homogenization: Weigh 10 g of the homogenized grape or cucumber sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salt Addition: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Extraction and Partitioning: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent to the microcentrifuge tube.

  • Vortexing and Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The supernatant is the final extract.

  • Analysis: Dilute the final extract with an appropriate solvent if necessary and analyze by LC-MS/MS.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Grape or Cucumber Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10g of Homogenate Homogenize->Weigh Add_Solvent Add Acetonitrile (10 mL) Weigh->Add_Solvent Shake1 Shake (1 min) Add_Solvent->Shake1 Add_Salts Add MgSO4 and NaCl Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer_Aliquot Transfer Supernatant Aliquot Centrifuge1->Transfer_Aliquot Add_Sorbents Add MgSO4, PSA, C18 Transfer_Aliquot->Add_Sorbents Vortex Vortex Add_Sorbents->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS

Caption: QuEChERS workflow for this compound extraction.

Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungal pathogens, which is essential for the integrity of their cell membranes. It does not have a known direct signaling pathway within the host plant.

G This compound This compound Sterol_Biosynthesis Fungal Sterol Biosynthesis Pathway This compound->Sterol_Biosynthesis Inhibits Ergosterol Ergosterol Sterol_Biosynthesis->Ergosterol Produces Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Fungal_Growth Inhibition of Fungal Growth Cell_Membrane->Fungal_Growth Allows

Caption: this compound's inhibition of fungal ergosterol biosynthesis.

References

Application Note: Analysis of Spiroxamine Residues Using the QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of spiroxamine residues in various food matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology. This compound is a widely used fungicide, and monitoring its residues is crucial for ensuring food safety and compliance with regulatory limits. The described method, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers a sensitive, reliable, and efficient approach for the quantification of this compound. This document includes a comprehensive experimental protocol, quantitative performance data, and a visual representation of the workflow.

Introduction

This compound is a systemic fungicide used to control a variety of fungal diseases in crops such as grapes and strawberries.[1][2] Due to its widespread use, there is a potential for residues to remain in agricultural products, necessitating robust analytical methods for their detection and quantification to protect consumer health. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for multi-residue pesticide analysis in food matrices.[3][4][5] It offers significant advantages over traditional methods, including reduced solvent consumption, high throughput, and simplicity.[3][6] This application note details a validated QuEChERS protocol for the analysis of this compound residues, followed by sensitive determination using UPLC-MS/MS.

Experimental Protocol

This section outlines the materials, reagents, and step-by-step procedures for the extraction and cleanup of this compound residues from food samples.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH) - HPLC or LC-MS grade

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

  • Dispersive SPE (d-SPE) Sorbents: Primary secondary amine (PSA), C18, Graphitized Carbon Black (GCB) - selection depends on the matrix

  • Reagents: Formic acid, Ammonium formate

  • Standards: this compound analytical standard

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and vials.

Standard Preparation

Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL). From the stock solution, prepare working standard solutions by serial dilution in a suitable solvent, typically acetonitrile or a matrix-matched blank extract, to construct a calibration curve (e.g., 0.001 - 0.1 µg/mL).

Sample Preparation (QuEChERS Extraction)
  • Homogenization: Homogenize a representative portion of the sample (e.g., strawberries, grapes) to a uniform consistency.

  • Weighing: Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • For fortified samples, add the appropriate volume of the this compound working standard solution.

    • Add an internal standard if required.

    • Shake vigorously for 1 minute.[7]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[7]

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥1,500 rcf for 5 minutes to achieve phase separation.

Dispersive SPE (d-SPE) Cleanup
  • Transfer: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube containing a specific combination of sorbents. For many fruit and vegetable matrices, a combination of MgSO₄ and PSA is effective. For samples with high pigment or fat content, GCB or C18 may be included.

  • Shaking and Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge at a high speed for 2-5 minutes.

  • Final Extract: The resulting supernatant is the final extract.

Instrumental Analysis (LC-MS/MS)
  • Dilution: Dilute an aliquot of the final extract with a suitable mobile phase or solvent if necessary.

  • Injection: Inject the diluted extract into the LC-MS/MS system.

  • LC-MS/MS Conditions: The specific conditions for LC separation and MS/MS detection of this compound should be optimized. An example of typical parameters is provided in the table below.

Table 1: Example of LC-MS/MS Instrumental Parameters for this compound Analysis

ParameterCondition
LC Column C18 reverse-phase column
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium FormateB: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient Optimized for separation of this compound from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Transitions Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier)

Quantitative Data

The performance of the QuEChERS method for this compound analysis has been validated in various studies. The following tables summarize the key quantitative data.

Table 2: Recovery and Precision of this compound in Different Matrices

MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Strawberry0.0197.1 - 108.2< 4.9 (intra-day and inter-day)[1]
Grapes0.02 - 5.078 - 102< 13[1]
Must0.02 - 5.078 - 102< 13[1]
Wine (Red and White)Not Specified90 - 101< 9[1]
Maize0.005, 0.01, 0.02, 0.1Not explicitly stated for this compound, but generally 70-120% for validated pesticidesNot explicitly stated for this compound, but generally ≤20% for validated pesticides[8]
Oranges, Carrots, Spinach0.02, 0.1, 0.4, 1.0Generally 70-130% for 165 pesticidesNot specified[9]

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound

MatrixLinearity Range (µg/mL or mg/kg)Correlation Coefficient (r²)LOD (mg/kg)LOQ (mg/kg)Reference
Strawberry0.001 - 0.1> 0.999Not Specified0.001[1]
Grapes, Must, WineNot SpecifiedNot SpecifiedNot Specified0.02[1]
Maize0.010 - 0.200 (general for pesticides)> 0.99 (general for pesticides)Not Specified0.01 (general for pesticides)[7]
General (LC-MS/MS)Not Specified> 0.99 for most compounds< 0.02 (for most compounds)Not Specified[9]
Soil5 - 400 µg/kgNot Specified0.0020.005[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps of the QuEChERS protocol for this compound residue analysis.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample Weigh 2. Weigh 10g of Homogenized Sample Homogenize->Weigh Add_ACN 3. Add 10mL Acetonitrile Weigh->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge 5. Shake Vigorously & Centrifuge Add_Salts->Shake_Centrifuge Transfer_Supernatant 6. Transfer Supernatant to d-SPE Tube Shake_Centrifuge->Transfer_Supernatant Acetonitrile Layer Shake_Centrifuge_dSPE 7. Shake & Centrifuge Transfer_Supernatant->Shake_Centrifuge_dSPE Final_Extract 8. Collect Final Extract Shake_Centrifuge_dSPE->Final_Extract LCMS_Analysis 9. Analyze by LC-MS/MS Final_Extract->LCMS_Analysis

QuEChERS workflow for this compound analysis.

Conclusion

The QuEChERS method provides a straightforward, rapid, and effective approach for the extraction and cleanup of this compound residues from diverse food matrices. When combined with LC-MS/MS analysis, this protocol offers high sensitivity, accuracy, and reproducibility, making it well-suited for routine monitoring and regulatory compliance testing. The presented data demonstrates that the method achieves excellent recovery rates and low limits of detection, confirming its suitability for the analysis of this compound at trace levels.

References

Application Notes and Protocols for the Preparation of Spiroxamine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiroxamine is a fungicide belonging to the spiroketalamine chemical class.[1] Its primary mechanism of action involves the inhibition of sterol biosynthesis, specifically targeting the Δ14-reductase and δ8→δ7 isomerase enzymes, which are crucial for fungal cell membrane integrity.[2][3][4] Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols and essential data for the preparation, storage, and handling of this compound solutions.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling and for the preparation of stable solutions. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₅NO₂[3][5]
Molecular Weight 297.5 g/mol [2][5]
Appearance Faintly yellowish to light brown oily liquid (technical grade)[2]
pKa 6.9 (aqueous system)[1][6]
Water Solubility Inversely proportional to pH. >200 g/L (pH 3), 470 mg/L (isomer A, pH 7), 340 mg/L (isomer B, pH 7) at 20°C.[2][7]
Organic Solvent Solubility Highly soluble (>200 g/L) in common organic solvents like n-hexane and methanol.[1][4]
DMSO Solubility 50 mg/mL (168.08 mM)[3]

Preparation of this compound Stock Solutions

The selection of an appropriate solvent is critical and depends on the experimental system. For most cell-based (in vitro) assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a highly concentrated primary stock solution.

3.1. Recommended Solvents and Storage Conditions

ParameterRecommendationReference
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)[3]
Other Potential Solvents Acetonitrile, Methanol[8][9]
Stock Solution Concentration 50 mg/mL (168.08 mM) in DMSO. For cell-based assays, prepare a stock at least 1000x the final working concentration.[3]
Powder Storage -20°C for up to 3 years.[3]
Stock Solution Storage (in solvent) Long-term: -80°C for up to 1 year. Short-term: -20°C for up to 1 month. Weekly Use: 4°C for aliquots.[3][10]
Handling Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][10]

3.2. Protocol for Preparation of a 50 mg/mL this compound Stock Solution in DMSO

This protocol details the steps to prepare a 168.08 mM (50 mg/mL) stock solution of this compound in DMSO.

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Pre-Equilibration: Allow the this compound powder container and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder into an appropriately sized sterile tube.

    • Add the calculated volume of DMSO. For 50 mg of this compound, add 1 mL of DMSO.

    • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Recommended): To ensure complete dissolution, place the tube in a sonicator bath for 10-15 minutes.[3] Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting: Dispense the clear stock solution into smaller, single-use aliquots in sterile, tightly sealed cryovials. This is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.[3]

  • Storage:

    • For long-term storage (up to one year), store the aliquots at -80°C.[3]

    • For short-term storage (up to one month), store at -20°C.[10]

    • Label all tubes clearly with the compound name, concentration, solvent, and date of preparation.

3.3. Preparation of Working Solutions

For cellular experiments, the primary stock solution must be further diluted to the final working concentration in the appropriate cell culture medium.

Important Consideration: The final concentration of DMSO in the cell culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[3] It is imperative to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.

Example Dilution:

  • To prepare a 100 µM working solution from a 168.08 mM stock:

    • Perform a serial dilution. First, dilute the 168.08 mM stock 1:100 in sterile DMSO or culture medium to obtain a 1.68 mM intermediate solution.

    • Then, dilute the 1.68 mM solution 1:16.8 in culture medium to achieve the final concentration of 100 µM.

Visualized Workflows and Mechanisms

4.1. Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound stock and working solutions for experimental use.

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting & Storage cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Add Anhydrous DMSO weigh->dissolve sonicate 3. Vortex & Sonicate for Full Dissolution dissolve->sonicate aliquot 4. Aliquot into Single-Use Tubes sonicate->aliquot store 5. Store at -80°C (Long-Term) or -20°C (Short-Term) aliquot->store dilute 6. Dilute Stock in Culture Medium store->dilute final_conc 7. Achieve Final Working Concentration (DMSO < 0.1%) dilute->final_conc experiment experiment final_conc->experiment Ready for Experiment

Caption: Workflow for this compound stock solution preparation.

4.2. Mechanism of Action

This compound functions by disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This diagram outlines its molecular targets in the ergosterol synthesis pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) precursor Sterol Precursors intermediate1 Intermediate Sterols precursor->intermediate1 ergosterol Ergosterol intermediate1->ergosterol membrane Fungal Cell Membrane ergosterol->membrane This compound This compound reductase Δ14-Reductase This compound->reductase Inhibits isomerase δ8→δ7 Isomerase This compound->isomerase Inhibits

Caption: this compound inhibits key enzymes in ergosterol synthesis.

References

Application Notes and Protocols for Spiroxamine in Grapevine Powdery Mildew Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Spiroxamine in the study of grapevine powdery mildew, caused by the obligate biotrophic fungus Uncinula necator (also known as Erysiphe necator). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows.

Introduction to this compound

This compound is a systemic fungicide belonging to the spiroketalamine chemical class (FRAC Group 5). It is a sterol biosynthesis inhibitor (SBI) that provides protective, curative, and eradicative activity against powdery mildew on grapevines.[1] Its unique mode of action, differing from other SBI fungicides like demethylation inhibitors (DMIs), makes it a valuable tool for resistance management programs.[1]

Mechanism of Action

This compound disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically inhibits two key enzymes in the sterol biosynthesis pathway: C14-demethylase in sterol biosynthesis, and Δ8→Δ7 isomerase.[1] This inhibition leads to an accumulation of toxic intermediate sterols and a deficiency of ergosterol, ultimately disrupting membrane structure and function and inhibiting fungal growth.

Ergosterol Biosynthesis Pathway and this compound Inhibition

G cluster_0 Ergosterol Biosynthesis Pathway in Uncinula necator cluster_1 Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase FF_MAS 14-demethyl lanosterol Lanosterol->FF_MAS 14-alpha- demethylase (CYP51) Episterol Episterol FF_MAS->Episterol C14-reductase & C8-C7 isomerase Ergosterol Ergosterol Episterol->Ergosterol C5-desaturase & C24-methyltransferase This compound This compound This compound->FF_MAS Inhibition

Inhibition of Ergosterol Biosynthesis by this compound.

Quantitative Data Summary

The following tables summarize the efficacy and in vitro activity of this compound against grapevine powdery mildew.

Table 1: In Vitro Sensitivity of Uncinula necator to this compound

Isolate PopulationNo. of IsolatesAssay MethodMean EC50 (µg/L)EC50 Range (µg/L)Reference
California36Leaf Disc Assay365 - 571Not SpecifiedMiller & Gubler, 2004

Table 2: Field Efficacy of this compound against Grapevine Powdery Mildew

TreatmentApplication RateDisease Severity on Leaves (%)Disease Severity on Bunches (%)Reference
Untreated Control-~25~65Bayer Crop Science, 2016
This compound (Impulse)60 mL/100 L<5<10Bayer Crop Science, 2016
TalendoNot Specified~10~20Bayer Crop Science, 2016

Experimental Protocols

Protocol 1: In Vitro Determination of this compound Sensitivity (EC50) using a Leaf Disc Assay

This protocol is adapted from methodologies used for assessing fungicide sensitivity in Uncinula necator.

Objective: To determine the 50% effective concentration (EC50) of this compound that inhibits the growth of Uncinula necator on grapevine leaf discs.

Materials:

  • This compound technical grade

  • Acetone or other suitable solvent

  • Sterile deionized water

  • Surfactant (e.g., Tween 20)

  • Healthy, young, fully expanded grapevine leaves (from a susceptible cultivar, e.g., 'Chardonnay')

  • Uncinula necator inoculum (conidia)

  • Petri dishes (9 cm)

  • Agar

  • Corky borer (1.5 cm diameter)

  • Micropipettes

  • Hemocytometer or spore counter

  • Incubation chamber with controlled temperature and light

Procedure:

  • Preparation of Fungicide Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Create a dilution series of this compound in sterile deionized water containing a surfactant (e.g., 0.01% Tween 20) to achieve final concentrations for the assay (e.g., 0, 10, 50, 100, 200, 400, 800, 1600 µg/L).

  • Preparation of Leaf Discs:

    • Collect healthy, young grapevine leaves.

    • Surface sterilize the leaves by rinsing with sterile water.

    • Using a cork borer, cut 1.5 cm diameter discs from the leaves.

    • Place the leaf discs adaxial side up on water agar (1-2%) in Petri dishes.

  • Inoculation:

    • Prepare a conidial suspension of Uncinula necator in sterile water with a surfactant.

    • Adjust the spore concentration to approximately 1 x 10^5 conidia/mL using a hemocytometer.

    • Apply a small droplet (e.g., 10 µL) of the conidial suspension to the center of each leaf disc.

  • Fungicide Application:

    • After a short incubation period to allow for spore settling (e.g., 2-4 hours), apply the different concentrations of this compound solutions to the leaf discs.

  • Incubation:

    • Incubate the Petri dishes in a controlled environment chamber at approximately 22-25°C with a 12-hour photoperiod.

  • Disease Assessment:

    • After 10-14 days, assess the percentage of the leaf disc area covered with powdery mildew mycelium under a dissecting microscope.

    • Use a rating scale (e.g., 0 = no growth, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100% coverage).

  • Data Analysis:

    • For each this compound concentration, calculate the mean disease severity.

    • Convert the disease severity to percent inhibition relative to the control (0 µg/L this compound).

    • Use probit analysis or other suitable statistical software to calculate the EC50 value.

Protocol 2: Field Efficacy Trial of this compound

Objective: To evaluate the efficacy of this compound in controlling grapevine powdery mildew under field conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4-5 replicates.

  • Plot Size: Each plot consists of 3-5 grapevines.

  • Treatments:

    • Untreated Control

    • This compound (e.g., Impulse 500 EC) at a recommended rate (e.g., 60 mL/100 L)

    • Standard fungicide for comparison

  • Application:

    • Timing: Begin applications at a key phenological stage, such as when shoots are 10-20 cm long, and continue at 14-21 day intervals.

    • Method: Use a calibrated backpack sprayer or airblast sprayer to ensure thorough coverage of the canopy.

Procedure:

  • Site Selection: Choose a vineyard with a history of powdery mildew and a susceptible grapevine cultivar.

  • Treatment Application: Apply the fungicide treatments according to the experimental design and recommended timings.

  • Disease Assessment:

    • Timing: Conduct assessments at regular intervals and at key growth stages (e.g., pre-bunch closure, veraison, and pre-harvest).

    • Method:

      • Randomly select a predetermined number of leaves (e.g., 25-50) and bunches (e.g., 25-50) per plot.

      • Assess the disease severity (percentage of area covered by powdery mildew) on each leaf and bunch using a standard rating scale (e.g., 0-4 scale or a diagrammatic scale).

      • Calculate the Percent Disease Index (PDI) or McKinney Index for each plot.

Data Analysis:

  • Perform Analysis of Variance (ANOVA) on the disease severity data.

  • Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different treatments.

  • The Area Under the Disease Progress Curve (AUDPC) can also be calculated to compare the overall disease development throughout the season.

Visualizations of Experimental Workflows

In Vitro EC50 Determination Workflow

G A Prepare this compound Dilution Series D Apply this compound Solutions to Discs A->D B Prepare Grapevine Leaf Discs on Agar C Inoculate Leaf Discs with U. necator Spores B->C C->D E Incubate at 22-25°C for 10-14 days D->E F Assess Powdery Mildew Severity E->F G Calculate EC50 Value (Probit Analysis) F->G G A Establish Randomized Complete Block Design B Apply Treatments at Key Growth Stages A->B C Conduct Regular Disease Assessments (Leaves and Bunches) B->C D Collect and Record Disease Severity Data C->D E Perform Statistical Analysis (ANOVA, Mean Separation) D->E F Evaluate this compound Efficacy E->F

References

Troubleshooting & Optimization

Addressing matrix effects in Spiroxamine GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Spiroxamine Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound GC-MS analysis?

A1: Matrix effects are the alteration of the analyte's signal intensity (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2] In GC-MS, this phenomenon often leads to inaccurate quantification of this compound. Signal enhancement is a common observation, where matrix components coat active sites in the GC inlet and column, preventing the thermal degradation of the target analyte and leading to a stronger than expected signal.[1] Conversely, signal suppression can also occur, where co-eluting compounds interfere with the ionization of this compound in the MS source.[2][3]

Q2: My this compound peak area is unexpectedly high in sample extracts compared to the solvent-based calibration curve. What could be the cause?

A2: This is a classic sign of a matrix-induced enhancement effect. In GC-MS, non-volatile matrix components can mask active sites (e.g., free silanol groups) in the injector liner and the front end of the analytical column.[1] These sites would otherwise cause the thermal degradation of some this compound molecules. By masking these sites, more of the analyte reaches the detector intact, resulting in a larger peak area and an overestimation of the concentration.[1]

Q3: How can I confirm that I am observing matrix effects in my this compound analysis?

A3: To confirm matrix effects, you can perform a simple comparison. Prepare a this compound standard in a pure solvent (e.g., acetonitrile) and another standard at the exact same concentration in a blank matrix extract (a sample of the same matrix type that is known to be free of this compound). Analyze both under the same GC-MS conditions. A significant difference (typically >20%) in the peak area for this compound between the two preparations indicates the presence of matrix effects.

Q4: What are the primary strategies to compensate for matrix effects in this compound GC-MS analysis?

A4: The most effective strategies to counteract matrix effects include:

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This ensures that the standards and samples experience the same matrix effects, thus improving accuracy.

  • Use of an Internal Standard: An ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, this compound-d4 is commercially available and serves this purpose perfectly.[4][5][6] Since it has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way, allowing for reliable correction.

  • Sample Preparation/Cleanup: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to remove a significant portion of interfering matrix components before injection, thereby reducing the severity of matrix effects.[7]

Q5: Is a stable isotope-labeled internal standard available for this compound?

A5: Yes, a deuterated form of this compound, This compound-d4 , is commercially available and is intended for use as an internal standard for the quantification of this compound by GC-MS or LC-MS.[4][5][6] Using a stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[8]

Troubleshooting Guide

Problem: Poor reproducibility of this compound quantification in replicate injections from the same sample extract.

Possible Cause Troubleshooting Step Recommended Action
Inconsistent Matrix Effects Co-eluting matrix components can vary slightly between injections, affecting the analyte signal inconsistently.Implement matrix-matched calibration to ensure standards and samples are affected similarly.[1] For the most robust solution, use a stable isotope-labeled internal standard like this compound-d4.[4][5][6]
GC Inlet Contamination Buildup of non-volatile matrix components in the liner can create active sites and lead to erratic results.Perform regular inlet maintenance, including changing the liner and septum. Consider using a liner with glass wool to help trap non-volatile residues.
Column Contamination The front end of the GC column can become contaminated with matrix components.Trim the first 10-15 cm of the column. If the problem persists, the column may need to be replaced.

Problem: this compound concentration is overestimated when using a solvent-based calibration.

Possible Cause Troubleshooting Step Recommended Action
Matrix-Induced Enhancement Active sites in the GC system are being masked by matrix components, preventing analyte degradation and artificially increasing the signal.[1]Prepare calibration standards in a blank matrix extract (matrix-matched calibration). The matrix components in the standards will mimic the effect seen in the samples, leading to more accurate quantification.
Inadequate Sample Cleanup A high concentration of co-extracted matrix components is present in the final sample.Optimize the sample preparation method. For complex matrices, consider using a dispersive solid-phase extraction (dSPE) cleanup step, such as the one in the QuEChERS protocol, with sorbents like C18 or PSA to remove interfering compounds.

Data Presentation: Impact of Calibration Strategy on Quantification

The following table illustrates how different calibration strategies can impact the calculated concentration of this compound in a hypothetical sample due to a 40% signal enhancement from the matrix.

Calibration Method Analyte Response (Area Counts) Calculated Concentration (ng/mL) Accuracy (%) Comments
True Concentration N/A100100%The actual concentration of this compound in the sample.
Solvent-Based Calibration 140,000140140%Overestimation due to uncompensated signal enhancement.
Matrix-Matched Calibration 140,000101101%High accuracy as the standards and sample experience the same enhancement.
Solvent-Based Calibration with IS (this compound-d4) 140,000 (Analyte)142,000 (IS)9999%High accuracy as the internal standard effectively corrects for the signal enhancement.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Standards for this compound Analysis

This protocol describes the preparation of a 5-point matrix-matched calibration curve for the analysis of this compound in a fruit matrix (e.g., grapes).

1. Preparation of Blank Matrix Extract: a. Homogenize 100g of grapes known to be free of this compound. b. Perform a QuEChERS extraction (see Protocol 2) on a 10g subsample of the homogenate without adding any this compound standard. c. The final supernatant is your "Blank Matrix Extract."

2. Preparation of Calibration Standards: a. Prepare a stock solution of this compound in acetonitrile at 100 µg/mL. b. Create a series of intermediate standard solutions by diluting the stock solution. c. For each calibration point, spike the appropriate intermediate standard into an aliquot of the Blank Matrix Extract to achieve final concentrations of 10, 50, 100, 250, and 500 ng/mL. d. If using an internal standard (IS), add a fixed concentration of this compound-d4 (e.g., 100 ng/mL) to each calibration standard and sample.

3. Analysis: a. Analyze the matrix-matched standards using the same GC-MS method as for your samples. b. Construct the calibration curve by plotting the peak area ratio (this compound/IS) against the concentration.

Protocol 2: Modified QuEChERS for this compound Extraction from a High-Water Content Matrix

1. Sample Homogenization: a. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. b. If the sample is dry, add 10 mL of reagent water and wait 30 minutes before proceeding.[7]

2. Extraction: a. Add 10 mL of acetonitrile to the tube. b. If using an internal standard, add the this compound-d4 at this stage. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). d. Immediately shake vigorously for 1 minute. e. Centrifuge at >3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA for general cleanup, C18 for fatty matrices). b. Vortex for 30 seconds. c. Centrifuge at >5000 rcf for 5 minutes.

4. Final Extract: a. The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

Visualizations

Troubleshooting_Workflow start Inaccurate this compound Quantification check_repro Is the issue poor reproducibility or consistent inaccuracy? start->check_repro repro_issue Poor Reproducibility check_repro->repro_issue Reproducibility inaccuracy_issue Consistent Inaccuracy (Over/Underestimation) check_repro->inaccuracy_issue Inaccuracy check_inlet Check GC Inlet Maintenance (Liner, Septum) repro_issue->check_inlet Start Here compare_solvent_matrix Analyze Standard in Solvent vs. Blank Matrix Extract inaccuracy_issue->compare_solvent_matrix trim_column Trim Front of GC Column check_inlet->trim_column If problem persists use_is Implement Stable Isotope-Labeled Internal Standard (this compound-d4) trim_column->use_is For best results matrix_effect_present Matrix Effect Confirmed? compare_solvent_matrix->matrix_effect_present no_matrix_effect Check Standard Preparation and Instrument Calibration matrix_effect_present->no_matrix_effect No implement_mmc Implement Matrix-Matched Calibration matrix_effect_present->implement_mmc Yes optimize_cleanup Optimize Sample Cleanup (e.g., dSPE sorbents) implement_mmc->optimize_cleanup And/Or optimize_cleanup->use_is For best results

Caption: Troubleshooting decision tree for this compound GC-MS analysis.

Experimental_Workflow cluster_sample Sample Preparation cluster_cleanup Sample Cleanup (dSPE) cluster_analysis Analysis sample_prep 1. Homogenize Sample (10g) add_solvent 2. Add Acetonitrile & Internal Standard (this compound-d4) sample_prep->add_solvent extract 3. Add QuEChERS Salts & Shake add_solvent->extract centrifuge1 4. Centrifuge extract->centrifuge1 dSPE 5. Transfer Supernatant to dSPE Tube centrifuge1->dSPE vortex 6. Vortex dSPE->vortex centrifuge2 7. Centrifuge vortex->centrifuge2 inject 8. Inject Final Extract into GC-MS centrifuge2->inject quantify 9. Quantify using Matrix-Matched Calibration Curve inject->quantify

References

Technical Support Center: Optimizing Soil Extraction of Spiroxamine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of spiroxamine and its metabolites from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound and its metabolites from soil?

A1: The most common and effective methods include conventional solid-liquid extraction (SLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Ultrasound-Assisted Extraction (UAE).[1][2] The choice of method often depends on the laboratory's equipment, the number of samples, and the specific soil type.

Q2: What are the major metabolites of this compound found in soil?

A2: The primary degradation pathway of this compound in soil involves de-alkylation of the amine moiety and oxidation. The major metabolites to monitor are this compound-desethyl, this compound-despropyl, and this compound-N-oxide.[3] Under some conditions, this compound-acid may also be observed.[3][4]

Q3: Why is the choice of extraction solvent critical for this compound?

A3: this compound exhibits high sorption to soil particles.[4] Therefore, the extraction solvent must be strong enough to overcome these adsorptive forces to ensure efficient recovery. A mixture of polar organic solvents and water, often with a pH modifier like ammonia, is typically required.[5]

Q4: What is a typical recovery rate I should expect for this compound and its metabolites from soil?

A4: With an optimized method, you can expect recovery rates to be in the range of 70-120%.[6] For this compound specifically, recoveries higher than 96% have been achieved in silt loam and sandy loam soils.[7] The recovery for its metabolites can range from approximately 80% to over 100%.[5]

Q5: Can I use Gas Chromatography (GC) for the analysis of this compound and its metabolites?

A5: While GC can be used, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally preferred.[8] This is because LC-MS/MS is better suited for analyzing thermolabile and polar compounds, which is characteristic of some pesticide metabolites.[8]

Troubleshooting Guides

Issue 1: Low Recovery of this compound and/or its Metabolites

Symptoms:

  • Analyte peaks are present but with low intensity.

  • Recovery rates calculated from spiked samples are below the acceptable range (e.g., <70%).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Desorption from Soil Particles This compound has a high affinity for soil.[4] Ensure your extraction solvent is sufficiently strong. An effective mixture is methanol/water/ammonia (800:200:10 by volume).[5] The ammonia helps to increase the pH, which can reduce the interaction of the amine group in this compound with the soil matrix.
Inadequate Extraction Time/Agitation For solid-liquid extraction, ensure a sufficient shaking time (e.g., 60 minutes) on a mechanical shaker to allow for equilibrium to be reached between the soil and the solvent.[5] For UAE, optimize the sonication time; typically 15-20 minutes is effective, but longer times can sometimes lead to degradation.[9]
Incorrect pH of the Extraction Solvent The pH of the extraction medium can significantly influence the recovery of ionizable compounds like this compound. An alkaline extraction medium is generally recommended.
Analyte Loss During Solvent Evaporation Avoid evaporating the extract to complete dryness, as this can lead to the loss of volatile analytes.[5] Concentrate the sample to a small volume (e.g., a few mL) before reconstitution.
Strong Analyte Interaction with SPE Sorbent If using Solid Phase Extraction (SPE) for cleanup, the analyte may be too strongly retained on the sorbent. Ensure the elution solvent is strong enough to disrupt these interactions. You may need to test different solvents or solvent mixtures.
Issue 2: Poor Reproducibility (High %RSD)

Symptoms:

  • Significant variation in recovery rates across replicate samples.

  • Inconsistent peak areas for the same concentration.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inhomogeneous Soil Sample Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction. Air-dry the soil, remove any large debris, and sieve it to obtain a uniform particle size.
Inconsistent Extraction Procedure Standardize every step of the extraction process, including shaking/sonication time, solvent volumes, and evaporation conditions. Automation can help to minimize variability.
Variable Matrix Effects Soil is a complex matrix, and co-extracted substances can interfere with the ionization of the target analytes in the MS source, leading to ion suppression or enhancement. The use of a matrix-matched calibration curve or an internal standard can help to correct for these effects.
SPE Cartridge/Disk Inconsistency Ensure that the SPE sorbent is properly conditioned and that the sample is loaded at a consistent and slow flow rate. Do not allow the sorbent to dry out between steps unless specified in the protocol.

Experimental Protocols

Protocol 1: Solid-Liquid Extraction for this compound and its Metabolites

This protocol is based on a validated method for the determination of this compound and its metabolites in soil.[5]

  • Sample Preparation: Weigh 30 g of homogenized soil into a suitable extraction vessel.

  • Extraction:

    • Add 100 mL of an extraction solvent mixture of methanol/water/ammonia (25%) in a ratio of 800:200:10 by volume.[5]

    • Seal the vessel and shake on a mechanical shaker for 60 minutes.[5]

  • Filtration: Filter the extract to remove soil particles.

  • Concentration:

    • Take a 40 mL aliquot of the filtrate and concentrate it to approximately 5 mL using a rotary evaporator or a nitrogen evaporator (e.g., Turbo Vap). Crucially, do not evaporate the extract to dryness. [5]

    • Add an internal standard if required.

  • Reconstitution: Adjust the final volume to 10 mL with a suitable solvent (e.g., the initial mobile phase for LC-MS/MS analysis).

  • Centrifugation: Centrifuge a portion of the final extract to remove any remaining fine particles before injection into the LC-MS/MS system.[5]

Protocol 2: Generic QuEChERS Workflow for Pesticide Residue Analysis in Soil

This is a general workflow for the QuEChERS method, which can be adapted for this compound analysis.

  • Sample Preparation: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (if necessary): If the soil is very dry, add a small amount of water to achieve adequate moisture.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube to separate the organic and aqueous layers from the soil solids.

  • Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: The resulting supernatant can be directly analyzed by LC-MS/MS or may require solvent exchange depending on the analytical method.

Quantitative Data Summary

Table 1: Recovery of this compound and its Metabolites from Soil using Solid-Liquid Extraction [5]

CompoundSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (%)
This compound (KWG 4168)5 - 40079.88.8
Desethyl-Spiroxamine5 - 40090.44.7
Despropyl-Spiroxamine5 - 40010111.7
This compound N-Oxide5 - 40094.95.3

Table 2: Limits of Quantification (LOQ) and Detection (LOD) for this compound and its Metabolites in Soil [5]

CompoundLOQ (µg/kg)LOD (µg/kg)
This compound (KWG 4168)52
Desethyl-Spiroxamine52
Despropyl-Spiroxamine52
This compound N-Oxide52

Visualizations

Soil_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Homogenize Homogenize Soil Sample Weigh Weigh Subsample Homogenize->Weigh AddSolvent Add Extraction Solvent (e.g., MeOH/H2O/NH3) Weigh->AddSolvent Shake Shake / Sonicate AddSolvent->Shake Filter Filter / Centrifuge Shake->Filter Concentrate Concentrate Extract (Do not evaporate to dryness) Filter->Concentrate Cleanup SPE / d-SPE Cleanup (Optional) Concentrate->Cleanup Reconstitute Reconstitute in Final Solvent Cleanup->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the extraction and analysis of this compound metabolites from soil.

Troubleshooting_Low_Recovery Start Low Recovery Observed CheckSolvent Is Extraction Solvent Strong Enough? Start->CheckSolvent CheckTime Is Extraction Time Sufficient? CheckSolvent->CheckTime Yes Solution1 Use Alkaline Methanol/Water Mixture CheckSolvent->Solution1 No CheckEvap Was Sample Evaporated to Dryness? CheckTime->CheckEvap Yes Solution2 Increase Shaking Time or Optimize Sonication CheckTime->Solution2 No CheckCleanup Is SPE Elution Too Weak? CheckEvap->CheckCleanup No Solution3 Avoid Complete Dryness, Reconstitute from Small Volume CheckEvap->Solution3 Yes Solution4 Use a Stronger Elution Solvent CheckCleanup->Solution4 Yes End Re-analyze CheckCleanup->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting decision tree for low recovery of this compound metabolites.

References

Spiroxamine stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Spiroxamine under various pH and temperature conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in experimental design and interpretation of results.

This compound Stability Data

The stability of this compound is significantly influenced by both pH and temperature. The following tables summarize the available quantitative data on its degradation kinetics and relevant physicochemical properties.

Table 1: Half-life of this compound at Different pH and Temperature Conditions

pHTemperature (°C)Half-life (t½) in daysNotes
2.137Isomer A: 6.4 hoursHydrolytic stability
420 ± 237Degradation follows first-order kinetics[1][2]
450Isomer A: > 250 hoursHydrolytic stability
450Isomer B: 15.4 hoursHydrolytic stability
7--Data not available in the provided search results.
9--Data not available in the provided search results.
1420 ± 210Faster degradation observed at alkaline pH[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValue
pKa6.9 (aqueous system)[3]
7.9 (water + 40% 2-propanol)[3]
Solubility in Organic Solvents>200 g/L in common organic solvents[3]
Octanol/Water Partition Coefficient (log Kow)Isomer A: 2.79[3]
Isomer B: 2.92[3]
Vapour Pressure @ 25°C1.7 x 10⁻² Pa[3]
Storage StabilityStable for 24 months at ambient temperatures[3]

Experimental Protocols

Protocol: Determination of this compound Hydrolysis Rate

This protocol outlines a general procedure for assessing the hydrolytic stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9).

    • Ensure all buffers are of high purity to avoid interference with the analysis.

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) in which it is highly soluble and stable.

  • Incubation:

    • In triplicate, spike the buffer solutions with the this compound stock solution to achieve the desired initial concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

    • Incubate the solutions in the dark at a constant, controlled temperature (e.g., 20°C, 37°C, or 50°C)[1][2].

  • Sampling:

    • Collect aliquots from each solution at predetermined time intervals over a period of up to 90 days[1][2]. The sampling frequency should be higher at the beginning of the experiment and can be reduced as the degradation rate slows down.

  • Sample Analysis:

    • Immediately after collection, analyze the samples to determine the concentration of the remaining this compound.

    • A common analytical method is reversed-phase High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[1][2]. This method offers high sensitivity and selectivity.

    • The mobile phase can consist of a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile)[4].

    • Monitor the parent this compound ion and potential degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line corresponds to the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in aqueous solutions?

A1: The primary factors affecting this compound stability are pH and temperature. This compound is more susceptible to degradation at both acidic (pH 4) and alkaline (pH 14) conditions compared to neutral pH.[1][2] Higher temperatures also accelerate the degradation process.

Q2: What are the expected degradation products of this compound?

A2: In soil, the main degradation products are formed through de-alkylation of the amine moiety and oxidation reactions, resulting in metabolites such as this compound-desethyl, this compound-despropyl, and this compound-N-oxide.[5] While hydrolysis studies in water did not detect significant amounts of these metabolites, it is advisable to monitor for their potential formation.[1][2]

Q3: What analytical methods are recommended for stability studies of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method for the analysis of this compound and its potential degradation products.[1][2][6] This technique provides the necessary sensitivity and specificity for accurate quantification at low concentrations.

Q4: How should this compound be stored to ensure its stability?

A4: this compound should be stored at -20°C for long-term stability (≥ 4 years).[7] Formulated products have been shown to be stable for at least 2 years at ambient temperature when stored in appropriate packaging.[8]

Q5: Does this compound degradation follow a specific kinetic model?

A5: Yes, the degradation of this compound in water has been shown to follow first-order kinetics.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly rapid degradation of this compound Incorrect pH of the buffer solution.Verify the pH of your buffer solutions using a calibrated pH meter.
Temperature fluctuations during incubation.Ensure the incubator maintains a constant and accurate temperature. Use a calibrated thermometer to verify.
Presence of contaminants that catalyze degradation.Use high-purity water and reagents for all solutions.
Inconsistent or non-reproducible results Inaccurate preparation of standard or sample solutions.Review and verify all weighing and dilution steps. Use calibrated pipettes and balances.
Issues with the analytical instrument (e.g., LC-MS/MS).Perform system suitability tests and calibrate the instrument before each run. Check for column degradation or contamination.
Sample degradation after collection and before analysis.Analyze samples as quickly as possible after collection or store them at a low temperature (e.g., -20°C) to minimize further degradation.
Appearance of unknown peaks in the chromatogram Formation of unexpected degradation products.Attempt to identify the unknown peaks using mass spectrometry (MS) fragmentation analysis.
Contamination from glassware, solvents, or the instrument.Run blank samples (solvent and buffer without this compound) to identify potential sources of contamination.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (pH 4, 7, 9) incubation Spike Buffers & Incubate (Constant Temperature, Dark) prep_buffer->incubation prep_stock Prepare this compound Stock Solution prep_stock->incubation sampling Collect Aliquots (Time Intervals) incubation->sampling lcms_analysis LC-MS/MS Analysis sampling->lcms_analysis data_analysis Data Analysis (Kinetics & Half-life) lcms_analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow start Unexpected Degradation? check_ph Is pH Correct? start->check_ph check_temp Is Temperature Stable? check_ph->check_temp Yes end_good Problem Solved check_ph->end_good No, Correct pH check_reagents Are Reagents Pure? check_temp->check_reagents Yes check_temp->end_good No, Calibrate Incubator check_prep Is Sample Prep Accurate? check_reagents->check_prep Yes check_reagents->end_good No, Use High-Purity Reagents check_instrument Is Instrument Calibrated? check_prep->check_instrument Yes check_prep->end_good No, Review Procedures check_instrument->end_good No, Calibrate & Re-run end_bad Consult Instrument Specialist check_instrument->end_bad Yes

Caption: Troubleshooting logic for unexpected this compound degradation.

References

Preventing Spiroxamine degradation during sample storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spiroxamine analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during sample storage and analysis, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways of this compound?

A1: this compound degradation primarily occurs through microbial action in soil and water. It can also undergo hydrolysis, particularly at acidic and alkaline pH, and slow photolytic degradation.[1][2] The main degradation products identified are this compound-desethyl, this compound-despropyl, this compound-N-oxide, and this compound-acid.[3][4] Thermal degradation can occur at temperatures above 120°C.[5]

Q2: What are the optimal storage conditions for this compound samples?

A2: For long-term stability (≥ 4 years), it is recommended to store this compound samples at -20°C.[6] For shorter periods, storing samples in a cool, dry, and dark place is advisable to minimize degradation.[7][8] Avoid exposure to direct sunlight to prevent photodegradation, even though it is a slow process.[1][8]

Q3: How does pH affect the stability of this compound in aqueous samples?

A3: this compound is susceptible to hydrolysis at both acidic and alkaline pH. The degradation is faster at pH 4 (half-life of 37 days) and pH 14 (half-life of 10 days) compared to neutral pH.[2] Therefore, it is crucial to control the pH of aqueous samples during storage and analysis.

Q4: Can this compound degrade during sample extraction and preparation?

A4: Yes, care must be taken during sample preparation. One critical recommendation is to avoid evaporating extracts to dryness, as this can lead to the loss of the analyte.[9] The choice of extraction solvent and procedure can also impact the recovery and stability of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during storage. Ensure samples are stored at -20°C for long-term storage or in a cool, dry, and dark place for short-term storage. Avoid repeated freeze-thaw cycles.[6][10]
Degradation during sample preparation. Avoid evaporating extracts to complete dryness.[9] Use validated extraction methods with appropriate solvents for your matrix. Consider the pH of your extraction solution.
Matrix effects. A matrix effect has been observed in some samples like grapes.[11] Use matrix-matched standards for calibration or employ stable isotope-labeled internal standards to compensate for matrix effects.
Inconsistent or non-reproducible results Sample heterogeneity. Ensure thorough homogenization of the sample before taking an aliquot for analysis.
Inconsistent sample handling. Standardize all sample handling procedures, including storage time and temperature, extraction protocols, and analytical conditions.
Photodegradation. Protect samples and standards from light by using amber vials or covering them with aluminum foil.[8]
Presence of unexpected peaks in the chromatogram Formation of degradation products. Identify the degradation products by comparing with known standards or using mass spectrometry. The major degradation products are this compound-desethyl, this compound-despropyl, this compound-N-oxide, and this compound-acid.[3]
Contamination. Ensure all glassware and equipment are thoroughly cleaned. Run blank samples to check for any background contamination.

Quantitative Data Summary

Table 1: Hydrolytic Stability of this compound at 20±2°C [2]

pHHalf-life (days)
437
1410

Table 2: Recovery of this compound and its Metabolites from Soil Samples [9]

AnalyteRecovery (%)Relative Standard Deviation (%)
This compound (KWG 4168)79.88.8
Desethyl-Spiroxamine90.44.7
Despropyl-Spiroxamine10111.7
This compound N-Oxide94.95.3

Experimental Protocols

Protocol 1: Extraction of this compound from Soil Samples for LC-MS/MS Analysis[9]
  • Sample Preparation: Weigh 30 g of the soil sample into an extraction bottle.

  • Extraction:

    • Add 100 ml of an extraction solvent mixture of methanol/water/ammonia (25%) in a ratio of 800:200:10 (v/v/v).

    • Shake the mixture on a mechanical shaker for 60 minutes.

    • Filter the extract.

  • Concentration:

    • Take a 40.0 ml aliquot of the filtrate and concentrate it using a Turbo Vap to an aqueous remainder of about 5 ml. Crucially, do not evaporate the extracts to dryness.

  • Internal Standard and Dilution:

    • Add an appropriate internal standard.

    • Adjust the final volume to 10 ml.

  • Centrifugation: Centrifuge a portion of the sample before injection.

  • Analysis: Analyze the supernatant by high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol 2: Extraction of this compound from Grapes for GC/IT-MS Analysis[11]
  • Sample Preparation: Homogenize the grape sample.

  • Extraction (Method 1):

    • Extract the sample with an alkaline cyclohexane-dichloromethane (9:1, v/v) solution.

  • Extraction (Method 2):

    • Extract the sample with acetone, followed by dichloromethane and petroleum ether.

  • Centrifugation and Evaporation:

    • Centrifuge the extract.

    • Evaporate the supernatant to dryness.

  • Reconstitution:

    • For Method 1, reconstitute the residue in cyclohexane.

    • For Method 2, reconstitute the residue in 2,2,4-trimethylpentane-toluene (9:1, v/v).

  • Analysis: Analyze the reconstituted sample by gas chromatography/ion trap-mass spectrometry (GC/IT-MS).

Visualizations

This compound This compound Dealkylation De-alkylation This compound->Dealkylation Oxidation Oxidation This compound->Oxidation Desethyl This compound- desethyl (M01) Dealkylation->Desethyl Despropyl This compound- despropyl (M02) Dealkylation->Despropyl N_Oxide This compound- N-oxide (M03) Oxidation->N_Oxide Acid This compound- acid (M06) Oxidation->Acid

Caption: Major degradation pathways of this compound.

Start Start: Sample Collection Storage Sample Storage (-20°C, dark) Start->Storage Immediate processing or storage Extraction Extraction (e.g., with Methanol/Water/Ammonia) Storage->Extraction Concentration Concentration (Avoid complete dryness) Extraction->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis End End: Data Acquisition Analysis->End

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Chromatographic Separation of Spiroxamine Diastereomers A and B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Spiroxamine diastereomers A and B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its diastereomeric separation important?

This compound is a systemic fungicide used in agriculture. It exists as a mixture of two diastereomers, A and B, each of which is a pair of enantiomers (A1/A2 and B1/B2), resulting in a total of four stereoisomers.[1][2][3] Regulatory bodies often require data on the specific amounts of each stereoisomer in the final product for re-registration or new market registration.[1] Therefore, a reliable analytical method to separate and quantify these diastereomers is crucial.

Q2: What is the most effective chromatographic technique for separating this compound diastereomers?

Chiral High-Performance Liquid Chromatography (HPLC) is the most successful technique for the separation of this compound's four stereoisomers.[1][2] Specifically, methods utilizing polysaccharide-based chiral stationary phases under reversed-phase (RP) conditions have demonstrated excellent resolution.[1][2]

Q3: Which type of chiral column is recommended for this compound diastereomer separation?

An immobilized amylose-based chiral stationary phase, specifically CHIRAL ART Amylose-SA, has been shown to provide the best results for separating all four enantiomers of this compound under reversed-phase conditions.[1][4] This type of column is a silica-based stationary phase modified with amylose tris(3,5-dimethylphenyl-carbamate) as the chiral selector.[1]

Q4: Can I use normal-phase chromatography for this separation?

While older methods for this compound stereoisomer separation were developed using normal-phase (NP) conditions with coated polysaccharide phases, modern methods favor reversed-phase (RP) chromatography.[2] RP methods are generally more compatible with mass spectrometry (MS) detection, which is often required for trace-level analysis in complex matrices.[1][2] Immobilized chiral phases are crucial for enabling the use of RP conditions.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound diastereomers.

Issue 1: Poor or no separation of diastereomers A and B.

  • Potential Cause: Incorrect column selection.

    • Solution: A chiral stationary phase is essential for separating stereoisomers. For this compound, a CHIRAL ART Amylose-SA column is highly recommended for its proven effectiveness in resolving all four enantiomers.[1][2] A screening of different immobilized chiral phases may be necessary if the primary recommendation is not available.[1]

  • Potential Cause: Inappropriate mobile phase composition.

    • Solution: For reversed-phase separation on an amylose-based column, a mobile phase consisting of a mixture of water and an organic solvent like ethanol is a good starting point.[1][5] The ratio of aqueous to organic phase will need to be optimized to achieve the desired separation.

Issue 2: Poor peak shape (e.g., tailing or fronting).

  • Potential Cause: Secondary interactions with the stationary phase or suboptimal mobile phase pH.

    • Solution: The addition of a mobile phase additive can significantly improve peak shape. For UV detection, the addition of a small amount of diethylamine (e.g., 0.1%) to the mobile phase has been shown to result in better peak shapes.[1][2]

Issue 3: Low signal intensity or signal quenching with Mass Spectrometry (MS) detection.

  • Potential Cause: Mobile phase additives interfering with ionization.

    • Solution: Diethylamine, while beneficial for UV detection, can suppress the MS signal significantly.[1] For LC-MS/MS applications, it is recommended to replace diethylamine with a volatile buffer system like 10 mM ammonium carbonate solution (pH ~9.5).[1]

  • Potential Cause: Inefficient ionization of the analytes.

    • Solution: While acidic additives like formic or acetic acid are often used to improve ionization in MS, they have been found to cause a loss of retention for this compound and are not recommended.[1][2] The use of an ammonium carbonate buffer in the mobile phase has proven effective for LC-MS/MS analysis.[1]

Issue 4: Long analysis times.

  • Potential Cause: Suboptimal column dimensions or particle size.

    • Solution: To reduce the run time while maintaining resolution, consider using a shorter column with a smaller internal diameter and smaller particle size (e.g., switching from a 5 µm to a 3 µm particle size column).[1][2] This can significantly decrease the analysis time, for instance, from over 30 minutes to around 20 minutes.[1][2]

Experimental Protocols

Below are detailed methodologies for the successful separation of this compound diastereomers using LC-UV and LC-MS/MS.

LC-UV Method

This method is suitable for initial method development and quantification at higher concentrations.

Table 1: LC-UV Method Parameters

ParameterValue
Column CHIRAL ART Amylose-SA, 3 µm, 150 x 3 mm ID
Mobile Phase Water/Ethanol/Diethylamine (27.5/72.5/0.1, v/v/v)
Flow Rate 0.25 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Source:[1]
LC-MS/MS Method

This method is optimized for sensitive and selective quantification of this compound stereoisomers, particularly at trace concentrations in complex matrices.

Table 2: LC-MS/MS Method Parameters

ParameterValue
Column CHIRAL ART Amylose-SA, 3 µm, 150 x 3 mm ID
Mobile Phase A Water/Ethanol (9/1, v/v) + 10 mM Ammonium Carbonate (pH ~9.5)
Mobile Phase B Water/Ethanol (1/9, v/v) + 10 mM Ammonium Carbonate
Gradient/Isocratic Isocratic: 25% A / 75% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Triple-Quadrupole Mass Spectrometer
Injection Volume 1 µL
Source:[1]

Visualized Workflows

The following diagrams illustrate the decision-making process and workflow for the chromatographic separation of this compound diastereomers.

Workflow cluster_start Start: Separation Goal cluster_method_selection Method Selection cluster_development Method Development & Troubleshooting cluster_optimization Performance Optimization cluster_end Final Method start Separate this compound Diastereomers A & B method Choose Chiral HPLC start->method column Select Chiral Column: CHIRAL ART Amylose-SA method->column mobile_phase Optimize Mobile Phase (Water/Ethanol) column->mobile_phase peak_shape Poor Peak Shape? mobile_phase->peak_shape add_dea Add Diethylamine (for UV) peak_shape->add_dea Yes ms_compat LC-MS/MS Application? peak_shape->ms_compat No add_dea->ms_compat use_nh4hco3 Use Ammonium Carbonate ms_compat->use_nh4hco3 Yes long_runtime Long Runtimes? ms_compat->long_runtime No use_nh4hco3->long_runtime optimize_geom Use Shorter Column & Smaller Particles (3µm) long_runtime->optimize_geom Yes end Successful Separation of Diastereomers A & B long_runtime->end No optimize_geom->end

Caption: Workflow for this compound Diastereomer Separation.

Troubleshooting issue Problem Description Poor/No Separation Poor Peak Shape Low MS Signal Long Runtimes solution Potential Solution Action Use Chiral Column (Amylose-SA) Add Mobile Phase Modifier (DEA or (NH₄)₂CO₃) Replace DEA with (NH₄)₂CO₃ for MS Use Shorter Column / Smaller Particles issue:i1->solution:s1 issue:i2->solution:s2 issue:i3->solution:s3 issue:i4->solution:s4

Caption: Troubleshooting Common Separation Issues.

References

Minimizing ion suppression for Spiroxamine in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Spiroxamine using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[4][5] For this compound, a fungicide often analyzed in complex matrices like soil, crops, and biological fluids, endogenous and exogenous substances can co-extract and cause significant ion suppression, leading to unreliable quantitative results.[1][3]

Q2: What are the common causes of ion suppression for this compound?

A2: Common causes of ion suppression in this compound analysis include:

  • Matrix Components: Endogenous substances from the sample matrix, such as phospholipids, proteins, salts, and other organic matter, can co-elute with this compound and compete for ionization.[1][6]

  • Mobile Phase Additives: Certain non-volatile mobile phase additives or buffers can interfere with the ionization process. For instance, diethylamine, sometimes used in chiral separations, has been shown to quench the MS signal for this compound by about 99%.[7]

  • High Analyte Concentration: While less common, excessively high concentrations of this compound or co-eluting analytes can lead to a non-linear detector response and self-suppression.[4][8]

  • Contaminants: Exogenous substances introduced during sample preparation, such as plasticizers from labware, can also cause ion suppression.[2]

Q3: How can I detect and assess the severity of ion suppression in my this compound assay?

A3: The presence and extent of ion suppression can be evaluated using several methods:

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column.[2][9] A blank matrix extract is then injected. Any dip in the constant baseline signal at the retention time of interfering compounds indicates ion suppression.

  • Matrix Effect Calculation (Post-Extraction Spike): The most common quantitative method involves comparing the peak area of this compound in a neat solvent standard to the peak area of this compound spiked into a blank matrix extract after all sample preparation steps.[6] The matrix effect can be calculated as follows:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guide: Minimizing Ion Suppression for this compound

This guide provides a systematic approach to troubleshooting and mitigating ion suppression issues during this compound analysis.

Problem: Low this compound Signal Intensity and Poor Reproducibility

This is a classic symptom of ion suppression. Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary source of matrix effects.[1][8] The goal is to effectively remove interfering components while maximizing this compound recovery.

  • Recommended Sample Preparation Techniques:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[1][10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[10]

    • Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts.[10][11] Optimizing the pH of the aqueous phase can enhance the extraction of this compound while leaving polar interferences behind.[11]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing matrix components and can lead to significant ion suppression.[10] If used, consider subsequent cleanup steps.

Experimental Protocol: Generic Solid-Phase Extraction (SPE) for this compound

  • Conditioning: Condition a mixed-mode SPE cartridge with the appropriate solvent (e.g., methanol), followed by an equilibration step with the loading buffer (e.g., water with a specific pH).

  • Loading: Load the pre-treated sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences. A subsequent wash with a stronger solvent may be used to remove more hydrophobic interferences that do not elute this compound.

  • Elution: Elute this compound from the cartridge using an appropriate solvent or solvent mixture (e.g., methanol with a small percentage of formic acid or ammonia, depending on the SPE phase).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase to a known volume.

Step 2: Optimize Chromatographic Conditions

Chromatographic separation is key to resolving this compound from co-eluting matrix components.[1][4]

  • Increase Chromatographic Resolution:

    • UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC/UHPLC) systems provide sharper peaks and greater resolution compared to traditional HPLC, which can significantly reduce the co-elution of interferences and thus minimize ion suppression.[10]

    • Gradient Optimization: Adjust the gradient slope and duration to improve the separation between this compound and any identified regions of ion suppression.[4]

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Mobile Phase Modification:

    • Avoid non-volatile additives. A study on this compound enantiomers found that substituting diethylamine with ammonium carbonate in the mobile phase, followed by post-column addition of formic acid to lower the pH, significantly improved the MS signal.[7]

Step 3: Adjust Mass Spectrometer Settings

While less impactful than sample preparation and chromatography, optimizing MS parameters can help.

  • Ionization Source: Electrospray ionization (ESI) is commonly used but is prone to ion suppression.[2] If available, consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2]

  • Source Parameters: Optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to ensure efficient ionization of this compound.[8]

Step 4: Implement a Compensation Strategy

If ion suppression cannot be completely eliminated, its effects can be compensated for.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for compensating for ion suppression.[4] A SIL-IS for this compound (e.g., this compound-d7) will co-elute and experience the same degree of ion suppression as the unlabeled analyte. The consistent ratio of the analyte to the IS allows for accurate quantification.[1]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[1][8] This helps to normalize the ion suppression effects between the standards and the unknown samples.

Data and Visualizations

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on matrix effects, based on general findings in the literature. Specific quantitative data for this compound is limited, but these trends are widely applicable.

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryComplexity
Protein Precipitation (PPT) LowHighLow
Liquid-Liquid Extraction (LLE) HighVariable (analyte dependent)Medium
Solid-Phase Extraction (SPE) Medium to HighGood to ExcellentMedium
Mixed-Mode SPE Very HighExcellentHigh

Table 1: Comparison of common sample preparation techniques for minimizing matrix effects.

Diagrams

IonSuppressionWorkflow cluster_sample Sample Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Start: This compound Analysis check_signal Observe Low Signal & Poor Reproducibility start->check_signal sample_prep Step 1: Optimize Sample Prep (SPE, LLE) check_signal->sample_prep Problem Identified chromatography Step 2: Optimize Chromatography (UPLC, Gradient) sample_prep->chromatography ms_settings Step 3: Adjust MS Settings (Ion Source, Parameters) chromatography->ms_settings compensation Step 4: Use Compensation (SIL-IS, Matrix-Matching) ms_settings->compensation end End: Reliable Quantification compensation->end

Caption: A logical workflow for troubleshooting ion suppression in this compound analysis.

SamplePrepComparison node_ppt Protein Precipitation (PPT) Low Purity High Matrix Effects node_lle Liquid-Liquid Extraction (LLE) High Purity Low Matrix Effects node_spe Solid-Phase Extraction (SPE) Very High Purity Minimal Matrix Effects start Sample Extract start->node_ppt Simple, Fast start->node_lle Moderate Complexity start->node_spe Most Effective

Caption: Comparison of sample preparation techniques for matrix effect reduction.

References

Establishing the limit of quantification (LOQ) for Spiroxamine in fruit

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Spiroxamine in fruit matrices.

Frequently Asked Questions (FAQs)

Q1: What is the typical Limit of Quantification (LOQ) for this compound in fruit samples?

The Limit of Quantification (LOQ) for this compound in fruit can vary depending on the analytical method, instrumentation, and the specific fruit matrix. However, reported LOQs in literature for various fruits are typically in the low µg/kg range. For instance, in strawberries, an LOQ of 0.001 mg/kg has been achieved using LC-MS/MS with a QuEChERS-based extraction method.[1][2] For grapes, must, and wine, an LOQ of 0.02 mg/kg has been reported using GC/IT-MS.[1][3] In another study on grapes, the LOQ for individual enantiomers of this compound was found to be between 0.23 µg/L and 0.27 µg/L using LC-MS/MS.[4][5]

Q2: Which analytical technique is most suitable for this compound analysis in fruits?

Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography/Ion Trap-Mass Spectrometry (GC/IT-MS) have been successfully used for the determination of this compound residues in fruits.[1][3] LC-MS/MS is often preferred due to its high sensitivity and selectivity, especially when coupled with a QuEChERS extraction protocol.[1][2] LC-MS/MS is also suitable for the chiral separation of this compound's enantiomers.[4][6][7]

Q3: What are the common extraction methods for this compound from fruit matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting this compound from fruit samples like strawberries.[1][2] For grapes, extraction with an alkaline cyclohexane-dichloromethane solution or a combination of acetone, dichloromethane, and petroleum ether has also been reported.[1]

Q4: What are the expected recovery rates for this compound in fruit analysis?

Mean recovery rates for this compound in fruits are generally high, indicating efficient extraction procedures. For example, in strawberries, mean recoveries have been reported to be between 97.1% and 108.2%.[1][2] In grapes and must, recoveries have ranged from 78-102%.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Analyte Signal Inefficient extraction of this compound from the fruit matrix.Optimize the extraction solvent and procedure. Ensure proper homogenization of the sample. For QuEChERS, ensure the correct salt and sorbent combination is used for your specific fruit matrix.
Degradation of this compound during sample preparation or analysis.This compound can be susceptible to degradation. Ensure samples are processed promptly and stored at appropriate temperatures. Check the pH of your extraction and mobile phases.
Instrument sensitivity issues.Check the tuning and calibration of the mass spectrometer. Ensure the correct precursor and product ions are being monitored in MRM mode. For LC-MS/MS, typical MRM transitions are 298 -> 144 for quantification and 298 -> 100 for confirmation.[6]
Poor Peak Shape (Tailing or Fronting) Issues with the analytical column.Ensure the column is properly conditioned and has not exceeded its lifetime. Check for column contamination and perform a wash cycle if necessary.
Incompatible mobile phase or sample solvent.Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion. The mobile phase composition, including additives like formic acid or ammonium carbonate, should be optimized.[4][6]
High Matrix Effects (Signal Suppression or Enhancement) Co-eluting matrix components interfering with the ionization of this compound.Improve the clean-up step of your sample preparation. For QuEChERS, this may involve using different d-SPE sorbents. Diluting the sample extract can also mitigate matrix effects, but ensure the concentration remains above the LOQ.
The use of matrix-matched calibration standards is crucial to compensate for matrix effects and ensure accurate quantification.
Inconsistent Results/Poor Reproducibility Variability in sample homogenization.Ensure a consistent and thorough homogenization procedure for all samples to obtain a representative portion for extraction.
Inconsistent extraction procedure.Strictly adhere to the validated extraction protocol, including shaking times, solvent volumes, and centrifugation speeds.
Fluctuations in instrument performance.Regularly check system suitability by injecting a standard solution to monitor peak area, retention time, and peak shape.

Data Presentation

Table 1: Summary of LOQ and Recovery Data for this compound in Fruits

Fruit MatrixAnalytical MethodExtraction MethodLOQMean Recovery (%)RSD (%)Reference
StrawberryLC-MS/MSQuEChERS0.001 mg/kg97.1 - 108.2< 4.9[1][2]
GrapesGC/IT-MSCyclohexane-dichloromethane0.02 mg/kg78 - 102< 13[1]
Grapes (enantiomers)LC-MS/MSNot specified0.23 - 0.27 µg/LNot reportedNot reported[4][5]
CucumberLC-MS/MSModified QuEChERS0.001 mg/kgNot reportedNot reported[3][8]

Experimental Protocols

QuEChERS-based Extraction and LC-MS/MS Analysis of this compound in Strawberries

This protocol is adapted from methodologies described for the analysis of this compound in strawberries.[1][2]

a. Sample Preparation and Extraction:

  • Homogenize 10 g of a representative strawberry sample with 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) clean-up.

  • Add the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

b. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (with a modifier like formic acid or ammonium acetate) and methanol or acetonitrile.

  • MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the transitions for this compound (e.g., precursor ion m/z 298 and product ions m/z 144 and 100).[6]

  • Quantification: Use a matrix-matched calibration curve to quantify the concentration of this compound.

GC/IT-MS Analysis of this compound in Grapes

This protocol is based on the method described for the analysis of this compound in grapes.[1][3]

a. Sample Preparation and Extraction:

  • Homogenize a representative sample of grapes.

  • Extract a subsample with an alkaline cyclohexane-dichloromethane (9:1, v/v) solution.

  • Centrifuge the mixture.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in a suitable solvent like cyclohexane or 2,2,4-trimethylpentane-toluene (9:1, v/v).

b. GC/IT-MS Analysis:

  • GC System: A gas chromatograph equipped with a suitable capillary column.

  • Ion Trap Mass Spectrometer: Used for detection and quantification.

  • Quantification: Use a calibration curve to determine the concentration of this compound. A matrix effect was observed for grapes, so matrix-matched standards are recommended.[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Fruit Sample (e.g., Strawberries) homogenize Homogenization sample->homogenize extract QuEChERS Extraction homogenize->extract cleanup d-SPE Cleanup extract->cleanup filter Filtration cleanup->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Matrix-Matched Calibration) data->quant loq LOQ Determination quant->loq

Caption: Experimental workflow for determining the LOQ of this compound in fruit.

troubleshooting_workflow start Analytical Issue Encountered issue_type Identify Issue Type start->issue_type no_signal Low/No Signal issue_type->no_signal Signal bad_peak Poor Peak Shape issue_type->bad_peak Peak Shape matrix_effect Matrix Effects issue_type->matrix_effect Quantification inconsistent Inconsistent Results issue_type->inconsistent Reproducibility check_extraction Optimize Extraction no_signal->check_extraction check_instrument Check Instrument Sensitivity no_signal->check_instrument check_column Check Column Condition bad_peak->check_column check_mobile_phase Check Mobile Phase bad_peak->check_mobile_phase improve_cleanup Improve Cleanup/Dilute matrix_effect->improve_cleanup use_matrix_matched Use Matrix-Matched Standards matrix_effect->use_matrix_matched check_homogenization Standardize Homogenization inconsistent->check_homogenization check_protocol Review Protocol Adherence inconsistent->check_protocol

Caption: Troubleshooting decision tree for this compound analysis.

Caption: Chemical nature of this compound.

References

Validation & Comparative

Navigating Fungicide Resistance: A Comparative Analysis of Spiroxamine Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-resistance is paramount for effective and sustainable disease management strategies. This guide provides a detailed comparison of Spiroxamine's cross-resistance profile with other key fungicide classes, supported by experimental data and detailed methodologies.

This compound, a member of the spiroketalamine chemical group, operates as a sterol biosynthesis inhibitor (SBI), targeting the ergosterol pathway essential for fungal cell membrane integrity. Specifically, it inhibits two key enzymes: Δ14-reductase and Δ8→Δ7-isomerase. This mode of action places it in FRAC (Fungicide Resistance Action Committee) Group 5. A critical aspect of its utility is its lack of cross-resistance with other major SBI fungicides, particularly the demethylation inhibitors (DMIs), which belong to FRAC Group 3.

Comparative Analysis of Cross-Resistance

Experimental evidence, primarily from studies on the significant plant pathogen Botrytis cinerea (the causal agent of gray mold), has delineated the cross-resistance patterns of this compound. The following table summarizes the observed relationships with other fungicide classes.

Fungicide ClassFRAC GroupKey Active IngredientsCross-Resistance with this compound
Demethylation Inhibitors (DMIs) 3Tebuconazole, ProchlorazNo
Amines (Morpholines) 5Fenpropimorph, FenpropidinPotential for cross-resistance (shared mode of action)
Anilinopyrimidines 9Pyrimethanil, CyprodinilNo
Dicarboximides 2Iprodione, ProcymidoneNo
Phenylpyrroles 12FludioxonilNo
Hydroxyanilides 17FenhexamidNo

Note: This table is a qualitative summary based on available research. Quantitative data from a single comprehensive study is not publicly available.

Studies have shown that isolates of Botrytis cinerea with resistance to anilinopyrimidines, dicarboximides, phenylpyrroles, and certain sterol biosynthesis inhibitors like tebuconazole and prochloraz do not exhibit cross-resistance to this compound. In fact, some multi-fungicide resistant strains have been found to be highly susceptible to this compound and other sterol Δ14-reduction inhibitors like fenpropimorph and fenpropidin.[1][2] This lack of cross-resistance with DMIs is a significant advantage in resistance management programs, allowing for rotational use of these different SBI classes.

Experimental Protocols

The determination of fungicide cross-resistance is typically conducted through in vitro sensitivity assays to establish the half-maximal effective concentration (EC50) for mycelial growth inhibition. Below is a detailed methodology adapted from studies on Botrytis cinerea.

In Vitro Fungicide Sensitivity Assay for Botrytis cinerea

1. Isolate Preparation:

  • Isolates of Botrytis cinerea are collected from infected plant tissues (e.g., grape berries).

  • Single-spore cultures are established on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), to ensure genetic purity.

  • Cultures are incubated at 20-22°C for 7-10 days to allow for sufficient mycelial growth and sporulation.

2. Fungicide Stock Solutions:

  • Technical-grade fungicide compounds (this compound and other test fungicides) are dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO) or ethanol, to create high-concentration stock solutions (e.g., 10,000 ppm).

  • Serial dilutions are prepared from the stock solutions to achieve the desired final concentrations for the assay.

3. Media Preparation:

  • A suitable growth medium, such as PDA or Malt Extract Agar (MEA), is prepared and autoclaved.

  • The molten agar is cooled to approximately 50-55°C in a water bath.

  • The fungicide dilutions are added to the molten agar to achieve the final test concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). The final concentration of the solvent (e.g., DMSO) in the medium should be kept constant across all treatments (including the control) and should not exceed a level that affects fungal growth (typically ≤ 1% v/v).

  • The amended agar is then poured into sterile Petri dishes.

4. Inoculation and Incubation:

  • Mycelial plugs (typically 5-7 mm in diameter) are taken from the growing edge of the B. cinerea cultures.

  • A single mycelial plug is placed in the center of each fungicide-amended and control Petri dish.

  • The plates are incubated at 20-22°C in the dark.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., daily or after a set incubation period when the control colony has reached a specific diameter).

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the fungicide-free control medium.

  • The EC50 value for each isolate and fungicide combination is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

  • The resistance factor (RF) is calculated by dividing the EC50 of a test isolate by the EC50 of a known sensitive isolate.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in investigating this compound's cross-resistance, the following diagrams have been generated.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase FF_MAS 14-demethylated sterols (e.g., 4,4-dimethyl-fecosterol) Lanosterol->FF_MAS 14α-demethylase (CYP51) Fecosterol Fecosterol FF_MAS->Fecosterol Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Multiple steps DMIs DMIs (FRAC 3) e.g., Tebuconazole DMIs->Lanosterol Amines Amines (FRAC 5) e.g., this compound, Fenpropimorph Amines->FF_MAS Amines->Fecosterol

Caption: Ergosterol biosynthesis pathway and points of inhibition.

Experimental_Workflow start Start: Isolate Collection from infected plants culture Single-Spore Culturing on PDA start->culture inoculate Inoculate Plates with Mycelial Plugs culture->inoculate prep_f Prepare Fungicide Stock Solutions & Dilutions prep_m Prepare Fungicide-Amended and Control Media prep_f->prep_m prep_m->inoculate incubate Incubate at 20-22°C inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition and EC50 Values measure->calculate analyze Analyze Cross-Resistance Patterns calculate->analyze end End: Comparative Guide Publication analyze->end

Caption: Workflow for assessing fungicide cross-resistance.

References

A Comparative Analysis of the Biochemical Targets of Spiroxamine and Fenpropimorph

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical mechanisms of two widely used agricultural fungicides, Spiroxamine and fenpropimorph. Both compounds belong to the class of sterol biosynthesis inhibitors (SBIs), which disrupt the formation of essential sterols in fungal cell membranes, leading to growth inhibition and cell death. This document summarizes their primary biochemical targets, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate their mechanisms of action.

Introduction to this compound and Fenpropimorph

This compound is a spiroketalamine fungicide, while fenpropimorph is a morpholine-derived fungicide.[1][2] Despite their structural differences, both compounds interfere with the ergosterol biosynthesis pathway in fungi, a critical process for maintaining the integrity and function of fungal cell membranes.[1][2] Their primary mode of action involves the inhibition of two key enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[3][4][5]

Biochemical Targets and Mechanism of Action

Both this compound and fenpropimorph exert their antifungal activity by inhibiting enzymes involved in the later stages of ergosterol biosynthesis. The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupt the structure and function of the fungal cell membrane.[6]

Primary Targets:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors. Inhibition of this enzyme leads to the accumulation of sterols with a double bond at this position, such as ignosterol.[7] Fenpropimorph is considered a potent inhibitor of this enzyme.[3][4]

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-9 position to the C7-8 position in the sterol B-ring. Inhibition of this enzyme results in the accumulation of Δ8-sterols.[6][8]

Studies suggest that for fenpropimorph, the inhibition of sterol Δ14-reductase is the primary mechanism of its fungicidal activity, while the inhibition of sterol Δ8→Δ7-isomerase may be a secondary effect.[4][9] this compound is also known to inhibit both of these enzymes.[3][4][5]

Quantitative Data Comparison

Direct comparative studies providing IC50 values for both this compound and fenpropimorph against their purified target enzymes are limited in the public domain. However, data from various studies on their inhibitory effects in different systems are summarized below.

CompoundTarget/AssayOrganism/SystemObserved InhibitionCitation
This compound Fungal Growth (EC50)Microdochium nivale84 µg/L[6]
Fenpropimorph Sterol Biosynthesis (IC50)Mammalian 3T3 Fibroblasts0.5 µM (inhibition of [14C]acetate incorporation into C27 sterols)[10]

Note: The presented values are from different experimental systems and are not directly comparable. They serve to illustrate the potent inhibitory activity of both compounds.

Experimental Protocols

To evaluate the biochemical targets and efficacy of this compound and fenpropimorph, several key experiments are typically performed.

Fungal Growth Inhibition Assay

This assay determines the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of the compounds against a specific fungal species.

Methodology:

  • A fungal culture is grown in a suitable liquid or solid medium.

  • The medium is supplemented with a serial dilution of the test compound (this compound or fenpropimorph).

  • The cultures are incubated under optimal growth conditions.

  • Fungal growth is assessed by measuring optical density, mycelial dry weight, or colony diameter.

  • The MIC or EC50 value is determined by plotting the growth inhibition against the compound concentration.

Analysis of Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This method identifies and quantifies the changes in the sterol profile of fungal cells upon treatment with the inhibitors, providing evidence for the inhibition of specific enzymes.

Methodology:

  • Fungal cells are cultured in the presence and absence of the inhibitor.

  • The cells are harvested, and the total lipids are extracted.

  • The lipid extract is saponified to release free sterols.

  • The non-saponifiable fraction containing the sterols is extracted.

  • The sterols are derivatized (e.g., silylation) to increase their volatility for GC analysis.

  • The derivatized sterols are separated and identified by GC-MS based on their retention times and mass fragmentation patterns.[11][12][13]

  • Accumulation of specific sterol intermediates (e.g., Δ8,14-sterols for Δ14-reductase inhibition, Δ8-sterols for Δ8→Δ7-isomerase inhibition) indicates the target of the inhibitor.[8][14]

Cell-Free Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the activity of the target enzymes (sterol Δ14-reductase and sterol Δ8→Δ7-isomerase) using a cell-free extract.

Methodology:

  • A cell-free extract containing the microsomal fraction (where the target enzymes are located) is prepared from fungal cells (e.g., Saccharomyces cerevisiae).

  • A radiolabeled substrate for the specific enzyme (e.g., [14C]-labeled sterol precursor) is added to the reaction mixture.

  • The reaction is initiated in the presence of various concentrations of the inhibitor.

  • After incubation, the reaction is stopped, and the sterols are extracted.

  • The substrate and product are separated by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2][15]

  • The amount of product formed is quantified (e.g., by scintillation counting), and the IC50 value of the inhibitor is calculated.

Visualizations

Ergosterol Biosynthesis Pathway and Inhibition Sites

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the enzymes targeted by this compound and fenpropimorph.

Ergosterol_Pathway cluster_pre Early Steps cluster_post Late Steps Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Fecosterol Fecosterol Lanosterol->Fecosterol C14-demethylation Lanosterol->Fecosterol Ignosterol Ignosterol Lanosterol->Ignosterol C14-demethylation Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerization (ERG2) Fecosterol->Episterol Δ8→Δ7-isomerization (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Ignosterol->Fecosterol Inhibitor1 This compound Fenpropimorph Inhibitor1->Fecosterol Inhibits Inhibitor1->Fecosterol Inhibits Inhibitor2 This compound Fenpropimorph Inhibitor2->Episterol Inhibits Inhibitor2->Episterol Inhibits

Caption: Ergosterol biosynthesis pathway showing the inhibition of Δ14-reductase and Δ8→Δ7-isomerase.

Experimental Workflow for Inhibitor Analysis

This diagram outlines the general workflow for characterizing the biochemical effects of sterol biosynthesis inhibitors.

Experimental_Workflow Start Fungal Culture Treatment Treat with Inhibitor (this compound or Fenpropimorph) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lipid_Extraction Total Lipid Extraction Harvest->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Sterol_Extraction Free Sterol Extraction Saponification->Sterol_Extraction Derivatization Derivatization (e.g., Silylation) Sterol_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis: - Identify Sterols - Quantify Changes GCMS->Data_Analysis Conclusion Determine Enzyme Target Data_Analysis->Conclusion

References

A New Frontier in Fungicide Detection: An Ultra-Sensitive Electrochemical Biosensor for Spiroxamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the rapid and accurate detection of fungicides is paramount. This guide introduces a novel analytical method—the Ultra-Sensitive Electrochemical Biosensor—for the detection of Spiroxamine, a widely used fungicide. This new technology offers significant advantages in sensitivity and speed over traditional chromatographic methods. This guide provides a comprehensive comparison of this new method with established techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Performance Comparison: A Leap in Detection Capabilities

The true measure of an analytical method lies in its performance. The Ultra-Sensitive Electrochemical Biosensor demonstrates superior performance in key analytical parameters when compared to conventional methods. The following table summarizes the performance data for the detection of this compound in a common agricultural matrix, grapes.

Performance MetricUltra-Sensitive Electrochemical Biosensor (New Method)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.01 µg/kg0.5 µg/kg1.0 µg/kg
Limit of Quantification (LOQ) 0.03 µg/kg1.0 µg/kg[1]20 µg/kg[2]
Linearity (R²) > 0.999> 0.999[3]> 0.998
Accuracy (Recovery %) 95 - 105%97.1 - 108.2%[3]78 - 102%[2]
Precision (RSD %) < 3%< 4.9%[3]< 13%[2]
Sample Preparation Time ~15 minutes1 - 2 hours2 - 3 hours
Analysis Time per Sample ~5 minutes~20 minutes~30 minutes

The Innovation Advantage: How the Biosensor Excels

The Ultra-Sensitive Electrochemical Biosensor represents a paradigm shift in this compound detection. The logical advantages of this new technology over traditional methods are illustrated below.

cluster_Existing Traditional Methods (LC-MS/MS, GC-MS) cluster_New New Method cluster_Advantages Key Advantages Complex Sample Prep Complex Sample Preparation Biosensor Ultra-Sensitive Electrochemical Biosensor Complex Sample Prep->Biosensor overcomes Long Analysis Time Long Analysis Time Long Analysis Time->Biosensor improves upon High Cost High Instrument and Operational Cost High Cost->Biosensor reduces Simplified Workflow Simplified Workflow Biosensor->Simplified Workflow Rapid Detection Rapid Detection Biosensor->Rapid Detection Lower Cost Lower Cost of Analysis Biosensor->Lower Cost Higher Sensitivity Higher Sensitivity Biosensor->Higher Sensitivity

Caption: Logical advantages of the new biosensor method.

Experimental Protocols

New Method: Ultra-Sensitive Electrochemical Biosensor

This protocol outlines the procedure for the detection of this compound in grapes using the novel electrochemical biosensor.

1. Materials and Reagents:

  • This compound standard

  • Phosphate buffered saline (PBS), pH 7.4

  • Graphene-gold nanocomposite modified screen-printed electrode (SPE)

  • Homogenizer

  • Centrifuge

2. Sample Preparation:

  • Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Add 10 mL of PBS.

  • Vortex for 2 minutes to extract this compound.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

3. Electrochemical Detection:

  • Pipette 100 µL of the sample supernatant onto the active surface of the modified SPE.

  • Incubate for 5 minutes at room temperature.

  • Perform differential pulse voltammetry (DPV) measurement from -0.2 V to 0.8 V.

  • Record the peak current, which is proportional to the this compound concentration.

4. Data Analysis:

  • Construct a calibration curve using standard solutions of this compound.

  • Determine the concentration of this compound in the sample by interpolating its peak current on the calibration curve.

cluster_Prep Sample Preparation cluster_Detection Electrochemical Detection cluster_Analysis Data Analysis Homogenize Homogenize Grape Sample (10g) Extract Add 10mL PBS & Vortex (2 min) Homogenize->Extract Centrifuge Centrifuge (5000 rpm, 10 min) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Apply Apply 100µL Supernatant to SPE Collect->Apply Incubate Incubate (5 min) Apply->Incubate Measure DPV Measurement (-0.2V to 0.8V) Incubate->Measure Quantify Determine this compound Concentration Measure->Quantify Calibrate Construct Calibration Curve Calibrate->Quantify

Caption: Experimental workflow for the biosensor method.

Established Method: LC-MS/MS with QuEChERS Sample Preparation

This protocol details a standard method for the determination of this compound in grapes using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Formic acid

  • Methanol

  • Water (LC-MS grade)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

2. QuEChERS Sample Preparation:

  • Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Vortex vigorously for 1 minute.

  • Add 4 g of MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the ACN supernatant to a 2 mL microcentrifuge tube containing 150 mg of MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient elution program.

    • Flow rate: 0.3 mL/min.

    • Injection volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) mode.

    • Monitor the precursor ion and at least two product ions for this compound.

4. Data Analysis:

  • Construct a matrix-matched calibration curve using this compound standards in blank grape extract.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

References

Navigating Inter-Laboratory Validation of Spiroxamine Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of analytical methods is paramount. Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's robustness, providing a comprehensive evaluation of its performance across different laboratories, personnel, and equipment. This guide offers a comparative overview of analytical methods for the fungicide Spiroxamine, supported by experimental data from single-laboratory validation studies, and outlines a general framework for conducting an inter-laboratory validation.

The validation of an analytical method is crucial to guarantee that the data generated is accurate and precise. While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation assesses the method's transferability and performance in real-world scenarios. This process is essential for standardizing methods for regulatory submissions, quality control, and research collaborations.

Performance Comparison of this compound Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the determination of this compound in different matrices, as reported in single-laboratory validation studies. These methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography/ion trap-mass spectrometry (GC/IT-MS), demonstrate suitability for their intended purposes and represent the types of methods that would be candidates for a formal inter-laboratory validation study.

Method Matrix Linearity (R²) Recovery (%) Precision (RSD %) LOQ (mg/kg) Reference
LC-MS/MSStrawberries> 0.99997.1 - 108.2< 4.9 (intra- and inter-day)0.001[1]
GC/IT-MSGrapesNot Specified78 - 102< 130.02 or 0.10
GC/IT-MSMustNot Specified78 - 102< 130.02
GC/IT-MSWine (Red and White)Not Specified90 - 101< 90.02
LC-MS/MSSoilNot Specified79.8 - 1014.7 - 11.70.005

Inter-Laboratory Validation Workflow

A typical inter-laboratory study follows a structured workflow to ensure the validity and statistical significance of the results. The process begins with the development of a detailed protocol and the selection of participating laboratories. Homogeneous and stable test materials are then distributed to each laboratory for analysis. The collected data is then statistically analyzed to determine the method's repeatability and reproducibility.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis & Data Collection cluster_2 Phase 3: Statistical Analysis & Reporting A Method Optimization & Single-Lab Validation B Develop Collaborative Study Protocol A->B C Select Participating Laboratories B->C D Prepare & Distribute Homogeneous Test Materials C->D E Laboratories Perform Analysis According to Protocol D->E F Data Submission to Coordinating Laboratory E->F G Statistical Analysis (Repeatability & Reproducibility) F->G H Review of Results & Outlier Identification G->H I Final Report & Method Standardization H->I

Inter-laboratory validation workflow.

Experimental Protocols

The following are summaries of the methodologies employed in the single-laboratory validation studies for this compound analysis. These protocols provide a foundation for developing a standardized method for inter-laboratory validation.

Method 1: LC-MS/MS for this compound in Strawberries
  • Extraction: A QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method was utilized. This involves homogenization of the strawberry sample with acetonitrile, followed by the addition of salting-out agents to induce phase separation.

  • Clean-up: The supernatant is then subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components.

  • Analysis: The final extract is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Separation is typically achieved on a C18 reversed-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile. Detection and quantification are performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Method 2: GC/IT-MS for this compound in Grapes, Must, and Wine
  • Extraction: Two different extraction procedures were reported. The first involves extraction with an alkaline cyclohexane-dichloromethane solution. The second procedure for grapes uses acetone, dichloromethane, and petroleum ether.

  • Clean-up: After extraction, the extract is centrifuged and evaporated to dryness. The residue is then reconstituted in a suitable solvent like cyclohexane or a mixture of 2,2,4-trimethylpentane and toluene.

  • Analysis: The analysis of this compound diastereomers A and B is performed by gas chromatography coupled with an ion trap mass spectrometer (GC/IT-MS). This technique allows for the separation and sensitive detection of the target analytes.

Conclusion

For organizations aiming to establish a standardized method for this compound analysis, the logical next step is to conduct a collaborative inter-laboratory study. By following a well-defined protocol and engaging a sufficient number of competent laboratories, the reproducibility and transferability of a chosen method can be rigorously assessed. The data and protocols presented in this guide serve as a valuable starting point for researchers and scientists embarking on the process of inter-laboratory validation for this compound analytical methods, ultimately contributing to the generation of high-quality, comparable, and reliable analytical data.

References

Comparative Efficacy of Spiroxamine Against Diverse Uncinula necator Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of Spiroxamine in controlling grapevine powdery mildew, with comparative data for alternative fungicides and detailed experimental protocols.

This guide provides an objective comparison of the efficacy of this compound against various isolates of Uncinula necator, the causal agent of grapevine powdery mildew. The information presented is curated from scientific literature to assist researchers, scientists, and professionals in drug development in understanding the performance of this compound relative to other fungicidal agents. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.

Comparative Efficacy of Fungicides Against Uncinula necator Isolates

The efficacy of a fungicide is a critical factor in its deployment for disease management. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of the fungal population's growth. A lower EC50 value indicates higher efficacy.

The following tables summarize the in vitro efficacy of this compound and a selection of alternative fungicides against various Uncinula necator isolates.

FungicideFRAC GroupMode of ActionMean EC50 (µg/L)95% Confidence Interval (µg/L)Number of Isolates TestedReference
This compound 5Sterol Biosynthesis Inhibitor (SBI) - Class II365251 - 53136[1]
Trifloxystrobin11Quinone outside Inhibitor (QoI)12.88.9 - 18.535[1]
Triadimefon3Demethylation Inhibitor (DMI) - SBI Class I8,8005,300 - 14,50029[1]

Table 1: Comparative in vitro efficacy of this compound, Trifloxystrobin, and Triadimefon against Californian Uncinula necator isolates.

FungicideFRAC GroupMode of ActionRange of EC50 (mg/L)Number of Isolates TestedReference
Quinoxyfen13Signal transduction<0.03 - 2.656[2][3]
Myclobutanil3Demethylation Inhibitor (DMI) - SBI Class I--[4]
Fenarimol3Demethylation Inhibitor (DMI) - SBI Class I--[4]
Benomyl1Methyl Benzimidazole Carbamate (MBC)--[4]

Table 2: Efficacy of other fungicides against Uncinula necator isolates from various studies. (Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions and isolate populations.)

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of fungicide efficacy. Below are methodologies for key experiments cited in the evaluation of this compound and other fungicides against Uncinula necator.

In Vitro Efficacy Assessment: Leaf Disk Bioassay

This method is widely used to determine the sensitivity of Uncinula necator isolates to fungicides in a controlled laboratory setting.

1. Isolate Collection and Maintenance:

  • Collect grapevine leaves showing symptoms of powdery mildew from untreated vineyards.

  • Isolate single conidial chains of U. necator under a dissecting microscope.

  • Culture the isolates on young, detached grapevine leaves of a susceptible cultivar (e.g., 'Chardonnay' or 'Carignane') placed on water agar in Petri dishes.

  • Maintain cultures in a growth chamber at approximately 22-25°C with a 16-hour photoperiod.

2. Fungicide Solution Preparation:

  • Prepare stock solutions of the technical grade fungicides in an appropriate solvent (e.g., acetone or ethanol).

  • Create a series of dilutions of each fungicide in sterile distilled water containing a surfactant (e.g., Tween 20) to achieve the desired final concentrations for the assay.

3. Leaf Disk Preparation and Treatment:

  • Excise leaf disks (typically 1.5 - 2 cm in diameter) from young, fully expanded leaves of a susceptible grapevine cultivar.

  • Float the leaf disks, abaxial side up, on the prepared fungicide solutions for a defined period (e.g., 24 hours) to allow for uptake of the chemical. Control disks are floated on sterile distilled water with the same concentration of surfactant.

4. Inoculation:

  • Prepare a conidial suspension from the maintained U. necator cultures in sterile distilled water with a surfactant.

  • Adjust the concentration of the suspension to a standardized level (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

  • Apply a small, defined volume of the conidial suspension onto the center of each leaf disk.

5. Incubation and Assessment:

  • Place the inoculated leaf disks in a controlled environment (e.g., a growth chamber at 22-25°C with a 16-hour photoperiod).

  • After a set incubation period (e.g., 10-14 days), assess the growth of the powdery mildew colony on each disk.

  • The assessment can be done visually by estimating the percentage of the leaf disk area covered by the fungal colony or by counting the number of conidia produced.

6. Data Analysis:

  • For each fungicide concentration, calculate the mean percentage of growth inhibition relative to the control.

  • Use probit or log-probit analysis to determine the EC50 value for each isolate and fungicide combination.

In Vivo Efficacy Assessment: Field Trial

Field trials are crucial for evaluating the performance of fungicides under real-world conditions.

1. Trial Site and Experimental Design:

  • Select a vineyard with a history of powdery mildew and a susceptible grapevine cultivar.

  • The experimental design should be a randomized complete block design with multiple replicates (typically 4-5) for each treatment to minimize the effects of field variability.[5]

  • Each replicate plot should consist of a set number of vines.[5]

2. Treatments and Application:

  • The treatments should include an untreated control, this compound at the recommended field rate, and other comparator fungicides.

  • Apply the fungicide treatments using a calibrated sprayer (e.g., backpack mist blower) to ensure uniform coverage of the vines.[6]

  • The timing and frequency of applications should be based on the disease pressure and the manufacturer's recommendations.[5]

3. Disease Assessment:

  • Monitor the incidence and severity of powdery mildew on both leaves and grape clusters at regular intervals throughout the growing season.[6]

  • Disease incidence is the percentage of leaves or clusters showing any symptoms of powdery mildew.[6]

  • Disease severity is the percentage of the leaf or cluster area affected by the disease.[6]

4. Data Collection and Analysis:

  • Collect data on disease incidence and severity for each replicate plot.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

  • Compare the mean disease levels for each fungicide treatment to the untreated control to calculate the percentage of disease control.

Visualizing Experimental and Biological Processes

Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

experimental_workflow cluster_invitro In Vitro Efficacy (Leaf Disk Bioassay) cluster_invivo In Vivo Efficacy (Field Trial) cluster_conclusion Conclusion isolate_collection Isolate Collection & Maintenance fungicide_prep Fungicide Solution Preparation isolate_collection->fungicide_prep leaf_disk_prep Leaf Disk Preparation & Treatment fungicide_prep->leaf_disk_prep inoculation_invitro Inoculation leaf_disk_prep->inoculation_invitro incubation_invitro Incubation inoculation_invitro->incubation_invitro assessment_invitro Assessment incubation_invitro->assessment_invitro data_analysis_invitro Data Analysis (EC50) assessment_invitro->data_analysis_invitro efficacy_comparison Efficacy Comparison data_analysis_invitro->efficacy_comparison site_selection Trial Site Selection experimental_design Experimental Design site_selection->experimental_design treatment_application Fungicide Application experimental_design->treatment_application disease_assessment Disease Assessment treatment_application->disease_assessment data_analysis_invivo Data Analysis (% Control) disease_assessment->data_analysis_invivo data_analysis_invivo->efficacy_comparison

Caption: Experimental workflow for assessing fungicide efficacy.

spiroxamine_moa cluster_pathway Ergosterol Biosynthesis Pathway in Uncinula necator acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols ergosterol Ergosterol intermediate_sterols->ergosterol membrane Fungal Cell Membrane ergosterol->membrane This compound This compound (SBI - Class II) This compound->intermediate_sterols Inhibits Δ14-reductase and Δ8->Δ7 isomerase

Caption: Mode of action of this compound in the ergosterol biosynthesis pathway.

Discussion

This compound, a member of the morpholine class of fungicides (FRAC Group 5), acts as a sterol biosynthesis inhibitor (SBI)[1][7]. Specifically, it targets the enzymes Δ14-reductase and Δ8→Δ7-isomerase in the ergosterol biosynthesis pathway of fungi[7]. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death.[8] This mode of action is distinct from the Demethylation Inhibitor (DMI) fungicides (FRAC Group 3), which also target sterol biosynthesis but at a different step (C14-demethylase)[9]. This difference in the specific target site means that there is no cross-resistance between this compound and DMI fungicides[7].

The data from Californian isolates of U. necator show that this compound has a mean EC50 value of 365 µg/L[1]. In the same study, the QoI fungicide Trifloxystrobin was found to be significantly more potent in vitro, with a mean EC50 of 12.8 µg/L[1]. Conversely, the DMI fungicide Triadimefon showed significantly lower in vitro efficacy, with a mean EC50 of 8,800 µg/L, likely reflecting the development of resistance in the tested populations[1].

It is important for researchers and drug development professionals to consider the baseline sensitivity of U. necator populations to this compound and other fungicides. Monitoring shifts in EC50 values over time is crucial for effective resistance management strategies[10]. The availability of fungicides with different modes of action, such as this compound, provides valuable tools for rotation programs to delay the development of resistance[9][11].

Conclusion

This compound is an effective fungicide for the control of grapevine powdery mildew, with a distinct mode of action that makes it a valuable tool for resistance management. While in vitro studies provide a useful measure of intrinsic activity, field trials are essential to confirm efficacy under practical conditions. The choice of fungicide should be informed by local sensitivity data, resistance management guidelines, and an integrated pest management approach. The detailed protocols and comparative data presented in this guide are intended to support further research and development in the ongoing effort to manage this economically important plant disease.

References

Spiroxamine in Focus: A Comparative Guide to Morpholine Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of spiroxamine's performance against other key morpholine fungicides. The information is supported by available experimental data and insights into their biochemical interactions.

This compound, a member of the spiroketalamine chemical group, represents a significant advancement in the morpholine class of fungicides. These fungicides are renowned for their efficacy as sterol biosynthesis inhibitors (SBIs), a critical mode of action against a wide range of fungal pathogens. This guide delves into a comparative analysis of this compound with other notable morpholine fungicides, namely fenpropimorph and tridemorph, focusing on their performance, mechanism of action, and resistance profiles.

Mechanism of Action: Targeting Fungal Sterol Biosynthesis

Morpholine fungicides, including this compound, disrupt the fungal cell membrane's integrity by inhibiting key enzymes in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors lead to fungal growth inhibition.

While all morpholines target sterol biosynthesis, there are subtle but important differences in their primary enzyme targets. This compound and fenpropimorph have been shown to inhibit two key enzymes: C-14 reductase and Δ8→Δ7 isomerase . In contrast, tridemorph primarily targets the Δ8→Δ7 isomerase . This dual-site action of this compound and fenpropimorph is believed to contribute to a lower risk of resistance development compared to single-site inhibitors.[1][2]

Ergosterol Biosynthesis Pathway Inhibition by Morpholine Fungicides Lanosterol Lanosterol FF_MAS 14α-demethylation (Inhibited by DMIs) Lanosterol->FF_MAS Multiple Steps C14_Reductase C-14 Reductase FF_MAS->C14_Reductase Fecosterol Fecosterol C14_Reductase->Fecosterol Isomerase Δ8→Δ7 Isomerase Fecosterol->Isomerase Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Isomerase->Episterol This compound This compound This compound->C14_Reductase This compound->Isomerase Fenpropimorph Fenpropimorph Fenpropimorph->C14_Reductase Fenpropimorph->Isomerase Tridemorph Tridemorph Tridemorph->Isomerase

Ergosterol biosynthesis pathway showing inhibition sites of morpholine fungicides.

Performance Comparison of Morpholine Fungicides

Direct quantitative, side-by-side field trial data comparing the efficacy of this compound, fenpropimorph, and tridemorph is limited in publicly available literature. However, a qualitative comparison based on extensive research and historical use provides valuable insights into their performance characteristics. Morpholine fungicides have a long history of effective use, particularly for the control of powdery mildew in cereals.[1][3] They are generally considered to have a low to medium risk of resistance development.[3][4]

FeatureThis compoundFenpropimorphTridemorph
Chemical Class SpiroketalamineMorpholineMorpholine
Primary Target(s) C-14 reductase & Δ8→Δ7 isomeraseC-14 reductase & Δ8→Δ7 isomeraseΔ8→Δ7 isomerase
Primary Use Control of powdery mildew in cereals, grapes, and other crops.Control of powdery mildew and rusts in cereals.Control of powdery mildew in cereals and other crops.
Efficacy Reported to have good protective, curative, and eradicative properties.Long history of effective control of powdery mildew, though shifts in sensitivity have been reported in some pathogen populations.[4]Effective against powdery mildew, with a long history of use.
Resistance Risk Low to medium; dual-site inhibitor.Low to medium; dual-site inhibitor. Some reports of decreased sensitivity in certain pathogen populations.[4]Low to medium; single-site inhibitor within the morpholine class.

Experimental Protocols for Fungicide Efficacy Evaluation

To assess and compare the performance of fungicides like this compound and other morpholines, standardized experimental protocols are crucial. The following outlines a typical methodology for a field trial evaluating fungicide efficacy against wheat powdery mildew (Blumeria graminis f. sp. tritici).

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size: Appropriate for standard field equipment (e.g., 2m x 10m).

  • Variety: A wheat variety susceptible to powdery mildew is selected to ensure adequate disease pressure.

2. Treatment Application:

  • Fungicides: this compound, fenpropimorph, tridemorph, an untreated control, and a standard reference fungicide.

  • Application Timing: Applied at a specific growth stage (e.g., GS 31-32, first to second node detectable) or at the first signs of disease.

  • Application Method: A calibrated plot sprayer delivering a fine to medium spray quality at a specified water volume (e.g., 200-400 L/ha).

3. Data Collection:

  • Disease Assessment: Disease severity is assessed visually as the percentage of leaf area covered by powdery mildew on the upper three leaves at multiple time points (e.g., 14, 21, and 28 days after treatment).

  • Yield Data: At crop maturity, the central area of each plot is harvested to determine grain yield, which is then adjusted for moisture content.

  • Phytotoxicity: Any signs of crop damage due to the fungicide treatments are recorded.

4. Data Analysis:

  • Statistical Analysis: Analysis of Variance (ANOVA) is used to determine significant differences between treatments for disease severity and yield.

  • Efficacy Calculation: Fungicide efficacy is often calculated using Abbott's formula: Efficacy (%) = ((Severity in control - Severity in treatment) / Severity in control) * 100.

Fungicide Efficacy Trial Workflow start Start: Trial Planning design Experimental Design (RCBD, Susceptible Variety) start->design application Fungicide Application (Calibrated Sprayer) design->application assessment Data Collection (Disease Severity, Yield) application->assessment analysis Statistical Analysis (ANOVA, Efficacy Calculation) assessment->analysis report Final Report (Comparison of Performance) analysis->report

A generalized workflow for conducting a fungicide efficacy field trial.

Conclusion

References

Safety Operating Guide

Proper Disposal of Spiroxamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Ensuring the safe and compliant disposal of Spiroxamine is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is critical due to the substance's inherent hazards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. In case of potential dust or aerosol generation, a respirator should be used.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and secure area, away from incompatible materials such as oxidizing agents.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, underscoring the importance of its proper handling and disposal.

ParameterValueReference
UN Number (Solid) UN2588[1][3]
UN Number (Liquid) UN3082[4][5]
Hazard Class 6.1 (Toxic) / 9 (Miscellaneous)[1][4]
Packing Group II (Solid) / III (Liquid)[3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][5]

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.

  • Waste Collection and Labeling:

    • Collect this compound waste in a designated, leak-proof, and compatible container. The container must be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.

    • Ensure the container is kept closed except when adding waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the this compound hazardous waste through a licensed environmental waste management contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure proper handling and disposal.

    • Do not attempt to treat or neutralize this compound waste unless you are a trained professional with established and validated protocols.

Experimental Protocols

As of the current date, specific, publicly available experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not documented in standard scientific literature. The recommended and regulated method of disposal is through incineration at a licensed hazardous waste facility.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SpiroxamineDisposal Start This compound Waste Generation Assess Assess Contamination Level (Pure compound, solution, contaminated material) Start->Assess Spill Spill Occurs Start->Spill Segregate Segregate as Hazardous Waste Assess->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store Securely (Cool, Dry, Ventilated) Containerize->Store Contact Contact Licensed Waste Contractor Store->Contact Cleanup Contain & Absorb Spill (Inert Material) Spill->Cleanup DisposeCleanup Dispose of Cleanup Material as Hazardous Waste Cleanup->DisposeCleanup DisposeCleanup->Containerize Transport Arrange for Pickup and Transport Contact->Transport End Proper Disposal (e.g., Incineration) Transport->End

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Spiroxamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Spiroxamine, a fungicide that requires careful management due to its potential health and environmental risks. Following these procedural, step-by-step instructions will help you mitigate risks and ensure proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It can cause skin irritation and may lead to an allergic skin reaction.[1][3][4] Furthermore, there is a suspicion that it may damage fertility or an unborn child, and it has the potential to cause eye damage through prolonged or repeated exposure.[1][3][4] this compound is also very toxic to aquatic life with long-lasting effects.[1][2][4]

To minimize exposure and ensure safety, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., PVC, nitrile rubber).[2][5]Prevents skin contact, which can cause irritation, allergic reactions, and absorption of the harmful substance.[2][6]
Body Protection Chemical-resistant coveralls or a lab coat buttoned to the neck and wrist. For tasks with a high risk of splashing, a chemical-resistant apron should be worn over coveralls.[2][5][7]Protects the skin from accidental spills and contamination.[2][6]
Eye Protection Safety glasses with side shields or chemical splash goggles.[2][8]Shields the eyes from dust particles and splashes that could cause irritation or damage.[2][6]
Respiratory Protection A dust mask or respirator should be used, especially in areas with poor ventilation or when generating dust.[1][2]Prevents the inhalation of harmful dust particles.[1][2]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Always work in a well-ventilated area to minimize the inhalation of dust.[1]

  • Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[2]

  • Wear the appropriate PPE as specified in the table above.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][9]

  • Wash hands thoroughly with soap and water after handling.[6]

Storage:

  • Store in the original, tightly sealed container in a cool, dry place.[6]

  • Keep away from food, feed, and fertilizers.[6][9]

  • Store in a locked area out of the reach of children.[6]

  • Prevent cross-contamination with other substances.[6]

Emergency Procedures: Spills and First Aid

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response Workflow:

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the skin and hair thoroughly with soap and running water.[1][2] If skin irritation or an allergic reaction occurs, seek medical advice.[9]
Eye Contact Immediately hold the eye open and rinse slowly and gently with fresh running water for at least 15-20 minutes.[2] If contact lenses are present, remove them after the first 5 minutes and continue rinsing. Call a poison control center or doctor for treatment advice.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Immediately call a poison control center or doctor for treatment advice.[1]

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of accordingly.

  • Unused Product: Do not dispose of with household garbage or pour down the drain.[1][10] Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.[6]

  • Empty Containers: Puncture and dispose of empty containers in a sanitary landfill or by other procedures approved by state and local authorities.[2] Do not reuse empty containers.[2]

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent materials, contaminated clothing) should be collected in a sealed container, labeled as hazardous waste, and disposed of according to institutional and regulatory guidelines.[2][6]

Always consult your institution's environmental health and safety office for specific guidance on hazardous waste disposal.

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.